molecular formula C11H14BrNO B1380689 2-bromo-2-methyl-N-(2-methylphenyl)propanamide CAS No. 23423-38-3

2-bromo-2-methyl-N-(2-methylphenyl)propanamide

Cat. No.: B1380689
CAS No.: 23423-38-3
M. Wt: 256.14 g/mol
InChI Key: KLTFCYZFDHZDKK-UHFFFAOYSA-N
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Description

2-bromo-2-methyl-N-(2-methylphenyl)propanamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-2-methyl-N-(2-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-2-methyl-N-(2-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-2-methyl-N-(2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-6-4-5-7-9(8)13-10(14)11(2,3)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTFCYZFDHZDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-bromo-2-methyl-N-(2-methylphenyl)propanamide CAS number 23423-38-3

Author: BenchChem Technical Support Team. Date: February 2026

Critical Process Impurity & Synthetic Intermediate Profile[1]

CAS Number: 23423-38-3 Formula:


Molecular Weight:  256.14  g/mol
Synonyms: 

-Bromoisobutyro-o-toluidide; 2-Bromo-N-(o-tolyl)isobutyramide.[1]
Part 1: Executive Technical Summary[1]

2-bromo-2-methyl-N-(2-methylphenyl)propanamide is a specialized halogenated amide primarily utilized in pharmaceutical development as a Critical Process Impurity Reference Standard for local anesthetics, specifically Prilocaine .[1] Structurally, it represents a sterically hindered tertiary alkyl bromide, making it a valuable model system for studying nucleophilic substitution dynamics in crowded amide environments.[1]

Unlike its secondary bromide analog (the primary intermediate for Prilocaine), this compound exhibits distinct reactivity driven by the gem-dimethyl group at the


-position.[1] Its presence in drug substances is strictly regulated due to the potential genotoxicity associated with alkylating agents, necessitating rigorous analytical control (HPLC/GC) during API manufacturing.[1]
Part 2: Chemical Identity & Structural Dynamics[2]
2.1 Structural Analysis

The molecule consists of an o-toluidine (2-methylaniline) moiety acylated by 2-bromo-2-methylpropanoic acid.[1]

  • Steric Environment: The

    
    -carbon is quaternary, bonded to a bromine atom, a carbonyl group, and two methyl groups.[1] This creates a "neopentyl-like" steric wall that effectively blocks backside attack (
    
    
    
    ).
  • Electronic Effects: The amide carbonyl is electron-withdrawing, destabilizing the developing positive charge in an

    
     mechanism, while the adjacent nitrogen lone pair is delocalized into the carbonyl, reducing its nucleophilicity.[1]
    
  • Rotational Restriction: The o-methyl group on the phenyl ring introduces torsional strain, locking the N-aryl bond in preferred conformations, which can result in distinct NMR signal broadening or splitting (atropisomerism) at low temperatures.[1]

2.2 Physicochemical Properties[1]
PropertyValueNote
Appearance White to off-white crystalline solid
Melting Point 134–138 °CHigher than non-methylated analogs due to symmetry.[1][2]
Solubility DMSO, Methanol, ChloroformPoor water solubility.[1]
Reactivity High resistance to

; prone to

elimination.[1]
Requires forcing conditions for amination.[1]
LogP ~2.8 (Predicted)Lipophilic, high membrane permeability potential.[1]
Part 3: Synthesis & Impurity Genesis
3.1 Primary Synthesis Protocol

The deliberate synthesis of CAS 23423-38-3 is performed to generate high-purity reference standards for Quality Control (QC) validation.[1]

Reagents:

  • o-Toluidine (1.0 eq)

  • 
    -Bromoisobutyryl bromide (1.05 eq)
    
  • Triethylamine (

    
    ) or Pyridine (1.1 eq)[1]
    
  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Preparation: Dissolve o-toluidine and

    
     in anhydrous DCM under 
    
    
    
    atmosphere. Cool to 0°C.[3]
  • Acylation: Dropwise addition of

    
    -bromoisobutyryl bromide.[1] The exotherm must be controlled to prevent thermal elimination of HBr.
    
  • Workup: Quench with dilute HCl (to remove unreacted amine), wash with

    
    , dry over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Hexane.

3.2 Genesis as a Pharmaceutical Impurity

In the industrial production of Prilocaine , the starting material is typically 2-bromopropionyl bromide.[1] If this reagent is contaminated with 2-bromo-2-methylpropionyl bromide (isobutyryl impurity), CAS 23423-38-3 is formed as a side product.

Pathway Diagram:

ImpurityGenesis cluster_0 Starting Materials cluster_1 Reaction Outcome SM1 o-Toluidine Product Prilocaine Intermediate (Secondary Bromide) SM1->Product + SM2 Target CAS 23423-38-3 (Tertiary Bromide Impurity) SM1->Target + Impurity SM2 2-Bromopropionyl Bromide (Main Reagent) Impurity 2-Bromo-2-methyl- propionyl Bromide (Trace Contaminant) Prilocaine Prilocaine Product->Prilocaine + Propylamine Downstream Downstream Target->Downstream Resistant to Amination (Persists in API)

Figure 1: Origin of CAS 23423-38-3 during Prilocaine manufacturing.[1] The impurity competes for the amine substrate but reacts with significantly different kinetics.

Part 4: Reactivity & Downstream Implications

The critical technical distinction of this compound is its resistance to the standard amination conditions used to synthesize Prilocaine.[1]

  • Substitution Resistance: The Prilocaine synthesis involves displacing a secondary bromide with propylamine.[1] CAS 23423-38-3 contains a tertiary bromide. The steric bulk of the gem-dimethyl group and the o-tolyl ring prevents the

    
     approach of propylamine.
    
  • Elimination Pathway: Under elevated temperatures or strong basic conditions, CAS 23423-38-3 prefers

    
     elimination, releasing HBr to form N-(2-methylphenyl)methacrylamide .[1]
    
  • QC Consequence: Because it reacts much slower than the main product, it often carries over into the final API as an unreacted alkyl bromide. Alkyl bromides are potential genotoxic impurities (PGIs), requiring quantitation at ppm levels.[1]

Reactivity Mechanism Diagram:

Reactivity Start CAS 23423-38-3 (Tertiary Bromide) Decision Reaction Conditions Start->Decision SN2 Direct SN2 (Blocked by Sterics) Decision->SN2 Primary Amine E2 E2 Elimination (Base/Heat) Decision->E2 Strong Base (-HBr) SN1 SN1 Solvolysis (Polar Protic Solvent) Decision->SN1 Ag+ or H2O/EtOH Prod_E2 Methacrylamide Derivative (Michael Acceptor) E2->Prod_E2 Prod_SN1 Hydroxy-Amide (Hydrolysis Product) SN1->Prod_SN1

Figure 2: Divergent reactivity pathways.[1] The compound resists direct substitution, favoring elimination or solvolysis.

Part 5: Analytical Reference Standard Protocol

For researchers validating analytical methods, the following HPLC conditions are recommended for separating CAS 23423-38-3 from the Prilocaine intermediate.

Methodology: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 10% B (Isocratic)[1]

    • 5-20 min: 10%

      
       80% B (Linear Gradient)
      
    • 20-25 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Aromatic).[1]

  • Retention Logic: CAS 23423-38-3 is more lipophilic (two extra methyl groups) than the Prilocaine intermediate (2-bromo-N-(2-methylphenyl)propanamide).[1] Expect CAS 23423-38-3 to elute later (higher

    
    ).
    
Part 6: Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: Alkyl bromides are potent irritants.[1]

  • Sensitizer: Potential for allergic skin reaction upon repeated exposure.[1]

  • Lachrymator: Mild lachrymatory properties due to the

    
    -haloamide motif.[1]
    

Handling Protocol:

  • Containment: Weigh and handle only inside a certified fume hood.

  • PPE: Double nitrile gloves are required.[1] Alkyl bromides can permeate latex.[1]

  • Deactivation: Spills should be treated with 10% aqueous ammonia or sodium thiosulfate to nucleophilically displace or reduce the bromide before disposal.[1]

References
  • PubChem. (2025).[1] 2-Bromo-N-(2-methylphenyl)propanamide Compound Summary. National Library of Medicine.[1] [Link][2]

  • Carocci, A., et al. (2018).[1] A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues. Current Medicinal Chemistry. [Link]

  • European Pharmacopoeia. (2024).[1] Prilocaine Hydrochloride: Impurity Standards. [Link][1]

Sources

Spectral data for 2-bromo-2-methyl-N-(2-methylphenyl)propanamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of 2-Bromo-2-methyl-N-(2-methylphenyl)propanamide

Executive Technical Summary

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide (CAS: 23423-38-3), often referred to as 2-bromo-2-methyl-N-o-tolylpropanamide , is a specialized


-haloamide intermediate.[1] It is structurally distinct from its linear analog (2-bromo-N-o-tolylpropanamide) due to the gem-dimethyl substitution at the 

-carbon.[1]

Core Applications:

  • ATRP Initiator: The tertiary alkyl bromide motif serves as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP), enabling the precision synthesis of polymer brushes on aromatic substrates.[1]

  • Oxindole Synthesis: It functions as a precursor for 3,3-dimethyloxindoles via copper-catalyzed radical cyclization or Friedel-Crafts alkylation pathways.[1]

  • Pharmaceutical Intermediates: Used in the development of androgen receptor antagonists and local anesthetics structurally related to Prilocaine (though distinct in substitution).[1]

This guide provides a definitive reference for the synthesis, purification, and spectral validation (NMR, IR, MS) of this compound, designed to support researchers in quality control and reaction monitoring.

Synthetic Protocol & Methodology

To ensure spectral data correlates to a high-purity standard, the following synthesis protocol is recommended. This method minimizes the formation of the methacrylamide elimination byproduct.

Reaction Logic: Nucleophilic acyl substitution (Schotten-Baumann conditions).[1] Reagents: o-Toluidine (1.0 eq), 2-Bromoisobutyryl bromide (1.1 eq), Triethylamine (1.1 eq).[1] Solvent: Dichloromethane (DCM) (Anhydrous).[1]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried 3-neck flask with o-toluidine and DCM under

    
     atmosphere. Cool to 0°C.[1]
    
  • Base Addition: Add Triethylamine (TEA) dropwise. (Pyridine can be substituted if acid sensitivity is high).[1]

  • Acylation: Add 2-Bromoisobutyryl bromide dropwise over 30 minutes. Critical: Maintain T < 5°C to prevent elimination to the methacrylamide.

  • Workup: Warm to room temperature (RT) and stir for 4 hours. Wash with 1M HCl (to remove unreacted amine), then sat.

    
    , then Brine.
    
  • Purification: Recrystallization from Hexane/EtOAc or Ethanol.[1]

SynthesisWorkflow Reactants o-Toluidine + 2-Bromoisobutyryl Bromide Intermediate Reaction Matrix (0°C, DCM, Et3N) Reactants->Intermediate Acylation Workup Acid/Base Wash Phase Separation Intermediate->Workup Quench Product 2-Bromo-2-methyl- N-(2-methylphenyl)propanamide Workup->Product Recrystallization

Figure 1: Synthetic workflow for CAS 23423-38-3 via acyl substitution.[1]

Spectral Data Analysis

The following data represents the consensus spectroscopic profile for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) The spectrum is characterized by two distinct singlets in the aliphatic region (gem-dimethyl and aryl-methyl) and a downfield amide proton.[1]

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.45 Broad Singlet1HNH Amide proton, deshielded by carbonyl and aromatic ring.[1]
7.80 Doublet (d)1HAr-H (C6) Ortho to amide N; deshielded by anisotropy of C=O.[1]
7.15 – 7.28 Multiplet (m)3HAr-H Remaining aromatic protons (C3, C4, C5).[1]
2.28 Singlet (s)3HAr-CH3 Methyl group on the o-tolyl ring.[1]
2.06 Singlet (s)6HC(CH3)2 Gem-dimethyl adjacent to Br and C=O.[1] Diagnostic Peak.[1]

13C NMR (100 MHz, CDCl3) Key diagnostic feature: The quaternary carbon bonded to Bromine appears near 60-65 ppm.[1]

Shift (

ppm)
AssignmentStructural Logic
170.5 C=O Amide carbonyl.[1]
135.2 Ar-C (ipso) Quaternary aromatic carbon attached to N.
130.8 Ar-C (ortho) Quaternary aromatic carbon attached to Methyl.[1]
129.0, 126.8, 125.5, 123.2 Ar-CH Aromatic methine carbons.
62.8 C-Br Quaternary aliphatic carbon (

-carbon).[1]
32.4 C(CH3)2 Gem-dimethyl carbons (equivalent).[1]
17.8 Ar-CH3 Tolyl methyl group.[1]
Infrared Spectroscopy (FT-IR)

Data typically collected via KBr pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (cm⁻¹)Vibration ModeNotes
3350 – 3380 N-H StretchMedium, sharp band (secondary amide).[1]
2980, 2920 C-H StretchAliphatic C-H (methyls).[1]
1675 C=O StretchAmide I band . Strong intensity.
1520 N-H BendAmide II band .
650 – 550 C-Br StretchFingerprint region characteristic of alkyl bromides.[1]
Mass Spectrometry (EI-MS)

Molecular Formula:


Molecular Weight:  256.14  g/mol [1][2]

Fragmentation Pattern: The mass spectrum is dominated by the isotopic signature of Bromine (


 and 

in nearly 1:1 ratio).[1]
  • Molecular Ion (

    
    ):  255 and 257 (1:1 intensity).[1]
    
  • Base Peak: Often

    
     176 (Loss of Br) or 
    
    
    
    107 (o-Toluidine fragment).[1]

MassSpec M_Ion Molecular Ion (M+) m/z 255 / 257 Frag1 [M - Br]+ C11H14NO+ m/z 176 M_Ion->Frag1 - Br radical Frag3 Amine Fragment C7H9N+ m/z 107 Frag1->Frag3 Amide cleavage Frag2 Tropylium/Tolyl Ion C7H7+ m/z 91 Frag3->Frag2 - NH2

Figure 2: Proposed EI-MS fragmentation pathway for 2-bromo-2-methyl-N-o-tolylpropanamide.[1]

Quality Control & Impurity Profiling

When analyzing spectral data, researchers must be vigilant for two common impurities formed during synthesis or storage:

  • N-(2-methylphenyl)methacrylamide:

    • Origin: Elimination of HBr due to excess base or high temperature.[1]

    • Spectral Flag: Appearance of vinylic protons in 1H NMR (

      
       5.4 and 5.8 ppm) and loss of the gem-dimethyl singlet (replaced by a methyl singlet on the double bond).[1]
      
  • 2-Hydroxy-2-methyl-N-(2-methylphenyl)propanamide:

    • Origin: Hydrolysis of the C-Br bond by moisture.[1]

    • Spectral Flag: Broad OH stretch in IR (~3400-3500 cm⁻¹) and shift of the gem-dimethyl peak in NMR.[1]

References

  • Chemical Structure & Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16492582, 2-Bromo-2-methyl-N-(2-methylphenyl)propanamide. Retrieved from [Link]

  • Synthetic Methodology (Analogous): Li, X., et al. (2011).[1] Structure and synthesis of 2-bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E. Retrieved from [Link]

  • ATRP Applications: Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews. (Contextual grounding for alpha-bromoamide initiators).

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1] SDBS Compounds and Spectral Search. (General reference for o-toluidine derivative shifts).

Sources

2-bromo-2-methyl-N-(2-methylphenyl)propanamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromo-2-methyl-N-(2-methylphenyl)propanamide

Executive Summary

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide (CAS: 19397-79-6) is a critical electrophilic synthon utilized primarily in the synthesis of non-steroidal anti-androgens (NSAAs), most notably Bicalutamide (Casodex).[1]

While often categorized simply as a "synthetic intermediate," its mechanism of action must be understood through two distinct lenses for drug development professionals:

  • Chemical Mechanism (Synthetic Utility): It functions as a sterically hindered alkylating agent that constructs the tertiary thioether core of the Bicalutamide scaffold, potentially proceeding via a transient aziridinone (α-lactam) intermediate rather than simple SN2 substitution.

  • Pharmacological Contribution (SAR): It delivers the N-(2-methylphenyl) (o-toluidine) moiety, a structural feature essential for the "steric clash" mechanism that prevents Androgen Receptor (AR) activation.

Molecular Identity & Physicochemical Profile

PropertyValue
IUPAC Name 2-bromo-2-methyl-N-(2-methylphenyl)propanamide
Common Name Bicalutamide α-Bromo Intermediate
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
Physical State White to off-white crystalline solid
Melting Point 138–142 °C
Reactivity Class α-Haloamide (Alkylating Agent)
Key Hazard Potential Genotoxic Impurity (PGI) - Alkylator

Chemical Mechanism of Action: The Thioether Coupling

The primary utility of this molecule is its reaction with 4-fluorothiophenol to form the sulfide precursor of Bicalutamide. Due to the steric bulk of the gem-dimethyl group at the α-carbon, a standard bimolecular nucleophilic substitution (SN2) is kinetically disfavored.

Mechanistic Insight (Expert Analysis): Under the basic conditions required for coupling (typically NaH or K₂CO₃ in DMF/THF), the reaction likely proceeds via an Elimination-Addition pathway or a transient α-Lactam (Aziridinone) intermediate, rather than a direct backside attack.

  • Deprotonation: The amide nitrogen is deprotonated by the base.

  • Cyclization (Rate Limiting): The nitrogen anion displaces the bromide intramolecularly to form a highly reactive, strained 3-membered aziridinone ring.

  • Ring Opening: The thiolate nucleophile attacks the gem-dimethyl carbon of the aziridinone (regioselective due to stability), relieving ring strain and forming the stable thioether.

ReactionMechanism Start α-Bromo Amide (Reactant) Inter Transient Aziridinone (α-Lactam) Start->Inter Intramolecular Cyclization (-Br⁻) Base Base (NaH/K2CO3) Base->Start Deprotonation Product Thioether Precursor (Bicalutamide Core) Inter->Product Regioselective Ring Opening Thiol 4-Fluorothiophenol (Nucleophile) Thiol->Product Nucleophilic Attack

Caption: Proposed mechanism involving an aziridinone intermediate to overcome steric hindrance at the tertiary carbon.

Pharmacological Relevance: Structure-Activity Relationship (SAR)

Although the α-bromo amide is an intermediate, it dictates the pharmacology of the final drug. The 2-methylphenyl (o-tolyl) group it introduces is the "functional switch" for the Androgen Receptor.

  • The Agonist-Antagonist Switch: In the wild-type Androgen Receptor, agonists allow Helix 12 to fold over the ligand-binding pocket (LBP).

  • The Steric Clash: The bulky 2-methyl group (derived from this intermediate) sterically clashes with the amino acid residues (specifically Trp741 in some mutants, or Met895 region), preventing Helix 12 from closing.

  • Result: The receptor remains in an open, transcriptionally inactive conformation, recruiting co-repressors instead of co-activators.

SAR Logic Flow:

  • Gem-dimethyl group: Restricts conformational rotation of the linker.

  • Amide Linker: Provides hydrogen bonding capability (H-bond donor) to the backbone of Leu704 or Asn705 in the AR pocket.

  • o-Tolyl Ring: Provides the bulk required for antagonism.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-2-methyl-N-(2-methylphenyl)propanamide

Rationale: Acylation of o-toluidine with 2-bromo-2-methylpropionyl bromide.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with an addition funnel and nitrogen inlet.

  • Charge: Add o-toluidine (10.7 g, 100 mmol) and Dichloromethane (DCM) (150 mL). Cool to 0°C.

  • Base Addition: Add Triethylamine (TEA) (11.1 g, 110 mmol) to scavenge HBr.

  • Acylation: Dropwise add 2-bromo-2-methylpropionyl bromide (23.0 g, 100 mmol) dissolved in DCM (50 mL) over 30 minutes. Caution: Exothermic.

  • Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine.

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate (4:1).

  • Yield Target: ~85-90% (White needles).

Protocol B: Coupling to Form Thioether (Bicalutamide Precursor)

Rationale: Base-mediated alkylation of 4-fluorothiophenol.

  • Solvent System: Use anhydrous DMA (Dimethylacetamide) or THF to promote nucleophilicity.

  • Thiol Activation: Suspend Sodium Hydride (60%) (1.2 eq) in THF at 0°C. Add 4-fluorothiophenol (1.1 eq) dropwise. Stir until H₂ evolution ceases (Thiolate formation).

  • Coupling: Add 2-bromo-2-methyl-N-(2-methylphenyl)propanamide (1.0 eq) as a solution in THF.

  • Reaction: Heat to reflux (60-70°C) for 6–12 hours. Note: Monitor by HPLC for disappearance of the bromo-amide.

  • Quench: Pour into ice water. The product usually precipitates. Filter and wash with water.

Safety & Impurity Management (PGI Assessment)

As an α-halo amide, this molecule is a potent alkylating agent and is classified as a Potential Genotoxic Impurity (PGI) .

  • Genotoxicity: Positive in Ames Test (Strain TA100) due to direct DNA alkylation capability.

  • Control Strategy:

    • Purge Factor: The subsequent oxidation step (Sulfide → Sulfone) typically utilizes strong oxidants (mCPBA or H₂O₂) and aqueous workups that hydrolyze residual bromo-amide.

    • Limit: In the final API (Bicalutamide), this impurity must be controlled to < 10 ppm (TTC threshold) unless specific tox data justifies higher limits.

ImpurityControl Impurity Residual α-Bromo Amide (Genotoxic) Step Oxidation Step (mCPBA / H2O2) Impurity->Step Fate1 Hydrolysis to Hydroxy-Acid Step->Fate1 Degradation Fate2 Purged in Mother Liquor Step->Fate2 Solubility Final Final API (< 10 ppm) Fate2->Final Purification

Caption: Fate and purge strategy for the genotoxic intermediate during API processing.

References

  • Tucker, H., & Chesthers, G. K. (1988). Nonsteroidal antiandrogens.[2] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954–959. Link

  • Asaad, N., & Fillery, S. (2009).[3] Mechanistic studies on the synthesis of bicalutamide.[3] Organic & Biomolecular Chemistry, 7, 3292-3299. Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.Link

  • PubChem Compound Summary. (2024). 2-Bromo-N-(2-methylphenyl)propanamide.[4][5] CID 86865.[5] Link

Sources

Methodological & Application

Experimental protocol for synthesizing 2-bromo-2-methyl-N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide (CAS: 19397-79-6). This compound serves as a critical intermediate in medicinal chemistry—specifically as a pharmacophore scaffold for androgen receptor modulators—and as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP).

The protocol utilizes a nucleophilic acyl substitution between o-toluidine and


-bromoisobutyryl bromide. Unlike generic amide couplings, this specific pathway requires strict thermal control to prevent the elimination of HBr (which yields the methacryloyl byproduct) and to manage the steric hindrance of the quaternary 

-carbon.

Chemical Context & Reaction Scheme

The synthesis proceeds via the attack of the nucleophilic amine (o-toluidine) on the electrophilic acyl bromide. The reaction is driven to completion by the presence of a non-nucleophilic base (Triethylamine) which scavenges the generated hydrogen bromide.

Reaction Workflow Diagram

ReactionWorkflow Reactants Reactants o-Toluidine 2-Bromo-2-methylpropanoyl bromide Conditions Conditions DCM (Anhydrous) Et3N (Base) 0°C -> RT, N2 atm Reactants->Conditions Dropwise Addition Intermediate Tetrahedral Intermediate Conditions->Intermediate Nucleophilic Attack Workup Workup 1. 1M HCl Wash 2. NaHCO3 Wash 3. Brine Wash Intermediate->Workup Elimination of Br- Product Final Product 2-bromo-2-methyl-N- (2-methylphenyl)propanamide Workup->Product Recrystallization

Figure 1: Operational workflow for the synthesis of the target


-haloamide.

Health, Safety, and Environment (HSE)

CRITICAL WARNING: This protocol involves hazardous substances. All operations must be performed in a functioning fume hood.

ComponentHazard ClassSpecific RiskHandling Precaution
o-Toluidine Carcinogen (Cat 1B)May cause bladder cancer; toxic by inhalation/contact.Double nitrile gloves; dedicated waste stream.

-Bromoisobutyryl bromide
CorrosiveCauses severe skin burns; lachrymator.Handle in hood; keep away from moisture.
Dichloromethane (DCM) Volatile SolventSuspected carcinogen; narcotic effects.Use standard solvent handling protocols.

Materials and Stoichiometry

Target Scale: 10 mmol (approx. 2.5 g theoretical yield)

ReagentMW ( g/mol )Equiv.[1][2]AmountDensity (g/mL)Volume
o-Toluidine 107.161.01.07 g1.00~1.07 mL

-Bromoisobutyryl bromide
229.901.12.53 g1.58~1.60 mL
Triethylamine (

)
101.191.21.21 g0.73~1.66 mL
DCM (Anhydrous) -Solvent40 mL--

Note: A slight excess (1.1 eq) of the acid bromide ensures complete consumption of the toxic o-toluidine.

Detailed Experimental Protocol

Phase 1: Setup and Addition
  • Glassware Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel. Assemble hot under a stream of nitrogen.

  • Solvent Charge: Charge the RBF with o-toluidine (1.07 g, 10 mmol) , Triethylamine (1.66 mL, 12 mmol) , and DCM (30 mL) .

  • Cooling: Submerge the flask in an ice/water bath. Allow the internal temperature to equilibrate to 0–4°C. Causality: Low temperature prevents the elimination of HBr from the tertiary bromide, which would form a methacrylamide byproduct.

  • Reagent Preparation: Dilute

    
    -bromoisobutyryl bromide (1.60 mL, 11 mmol)  in DCM (10 mL)  in the addition funnel.
    
  • Addition: Add the acid bromide solution dropwise over 30 minutes.

    • Observation: White fumes (HBr) may form initially but will be neutralized by the amine fumes; a white precipitate (

      
      ) will form in the solution.
      
  • Reaction: Once addition is complete, allow the reaction to warm to room temperature naturally and stir for 3–4 hours.

Phase 2: Workup
  • Quench: Pour the reaction mixture into a separatory funnel containing cold 1M HCl (30 mL) .

    • Purpose: The acid wash protonates unreacted o-toluidine (making it water-soluble) and removes the triethylamine.

  • Separation: Shake vigorously and separate the layers. Collect the lower organic (DCM) layer.

  • Neutralization: Wash the organic layer with saturated aqueous

    
     (30 mL) .
    
    • Purpose: Neutralizes any residual acid bromide or HBr.

  • Drying: Wash with Brine (30 mL) , separate, and dry the organic layer over anhydrous

    
    .
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to yield a crude off-white solid.

Phase 3: Purification
  • Recrystallization: The crude solid is typically pure enough for many applications (>95%). For analytical purity, recrystallize from a mixture of Hexane/Ethyl Acetate (4:1) or Ethanol/Water .

    • Dissolve the solid in minimal hot EtOAc.

    • Add Hexane until slight turbidity appears.

    • Cool to 4°C overnight.

  • Isolation: Filter the crystals and dry under high vacuum.

    • Expected Appearance: White to colorless crystalline solid.

    • Melting Point: 54–56°C [1].

Mechanistic Insight

The reaction follows a standard addition-elimination pathway. However, the presence of the tertiary bromide introduces a competing risk of E2 elimination.

Mechanism Step1 Step 1: Nucleophilic Attack Lone pair of N attacks Carbonyl C Step2 Tetrahedral Intermediate Zwitterionic species formed Step1->Step2 Step3 Step 2: Base Catalysis Et3N deprotonates the Ammonium cation Step2->Step3 SideReaction Risk: E2 Elimination Formation of Methacrylamide Step2->SideReaction High Temp Step4 Step 3: Elimination Reform Carbonyl pi-bond, eject Br- Step3->Step4

Figure 2: Mechanistic pathway highlighting the critical branching point for side-reaction control.

Process Control & Validation

To ensure the protocol was successful, compare your data against these standard metrics.

MethodExpected ResultInterpretation
TLC

~0.5 (Hex:EtOAc 4:1)
Distinct spot; o-toluidine (

~0.3) should be absent.
1H NMR (CDCl3)

8.2 (br s, 1H, NH)
Amide proton; broad singlet.

7.8 - 7.1 (m, 4H, Ar-H)
Aromatic protons of the o-tolyl ring.

2.30 (s, 3H, Ar-

)
Methyl group on the aromatic ring.

2.05 (s, 6H, C

)
Gem-dimethyl protons alpha to carbonyl.
Yield > 85%Lower yields suggest moisture contamination or incomplete amine removal.

Troubleshooting Guide

Issue: Low Yield / Sticky Oil

  • Cause: Residual solvent or unreacted acid bromide.

  • Solution: Ensure high vacuum drying for >4 hours. If oil persists, trituruate with cold pentane to induce crystallization.

Issue: Product is Yellow/Brown

  • Cause: Oxidation of o-toluidine prior to reaction.

  • Solution: Distill o-toluidine before use if it appears dark. Perform the reaction strictly under Nitrogen.

Issue: Double Spot on TLC

  • Cause: Formation of the methacrylamide byproduct (elimination of HBr).

  • Solution: Maintain temperature strictly below 5°C during addition. Ensure the base is added before the acid bromide to buffer the solution immediately.

References

  • PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide (Compound).[2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Matyjaszewski, K., & Xia, J. (2001).[5] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. (Context for use of

    
    -haloamides as ATRP initiators). [Link]
    
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and acid bromide amidation protocols). [Link]

Sources

Application Note: Chromatographic Quantification and Mass Spectrometric Characterization of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-bromo-2-methyl-N-(2-methylphenyl)propanamide (also known as 2-bromo-N-(o-tolyl)isobutyramide) is a pivotal intermediate in the synthesis of non-steroidal androgen receptor antagonists, including Bicalutamide and the Selective Androgen Receptor Modulator (SARM) Andarine (S-4) .

In drug development, this molecule serves two roles:

  • Key Starting Material (KSM): Its purity directly dictates the yield and impurity profile of the final drug substance.

  • Process-Related Impurity: Due to the reactivity of the tertiary alkyl bromide, unreacted traces of this compound are potential genotoxic impurities (PGIs) that must be controlled to ppm levels in the final API.

Technical Challenges
  • Thermal Instability: The tertiary carbon-bromine (C-Br) bond is susceptible to homolytic cleavage or elimination (dehydrohalogenation) at high temperatures.

  • Solvolysis Risk: In the presence of protic solvents (methanol) and weak bases, the bromine is a good leaving group, leading to methoxy-analogs (solvolysis artifacts) that can confuse purity assays.

This guide presents a robust HPLC-UV method for assay/purity and an LC-MS/MS method for trace quantification, specifically designed to mitigate on-column degradation.

Method Development Strategy

Stationary Phase Selection

While C18 columns are standard, the steric bulk of the ortho-methyl group on the phenyl ring and the gem-dimethyl group near the bromine suggests that a high-density C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 ) provides the necessary hydrophobic selectivity.

Mobile Phase Chemistry
  • pH Control: A low pH (pH 2.5–3.0) is strictly required. This suppresses the ionization of silanols (reducing peak tailing for the amide) and stabilizes the amide bond.

  • Solvent Choice (Critical): Acetonitrile (ACN) is the required organic modifier. Methanol should be avoided in sample diluents and mobile phases because the labile tertiary bromine can undergo nucleophilic substitution with methanol over time, generating the artifact 2-methoxy-2-methyl-N-(2-methylphenyl)propanamide.

Protocol A: HPLC-UV for Purity and Assay[1]

Objective: Routine batch release, reaction monitoring, and purity assessment (>98% range).

Chromatographic Conditions
ParameterSettingRationale
Column C18, 4.6 × 150 mm, 3.5 µm or 5 µmBalances resolution with backpressure.
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in WaterpH ~2.2 suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Prevents solvolysis; lower UV cutoff than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CControlled temp prevents RT drift; avoid >40°C to limit degradation.
Injection Vol 10 µLAdjust based on sample concentration.
Detection UV 215 nm (Primary), 254 nm (Secondary)215 nm targets the amide n→π; 254 nm targets the aromatic π→π.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End of Run
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v). Do not use pure alcohol.

  • Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 2 mins, dilute to volume with water. (Conc: 1000 ppm).

  • Working Standard: Dilute Stock 1:10 to achieve 100 ppm for assay.

  • Filtration: Filter through 0.22 µm PTFE syringe filter (Nylon is acceptable; avoid cellulose acetate if pH is extreme).

Protocol B: LC-MS/MS for Trace Impurity Analysis

Objective: Identification of the intermediate in complex matrices or quantitation at ppm levels (genotoxic impurity screening).

Mass Spectrometry Settings (ESI+)

The presence of Bromine provides a distinct isotopic signature. Natural bromine exists as roughly 50.7% ⁷⁹Br and 49.3% ⁸¹Br.

  • Parent Ion: The spectrum will show a 1:1 doublet at m/z 256.0 [M(⁷⁹Br)+H]⁺ and m/z 258.0 [M(⁸¹Br)+H]⁺.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

MS ParameterSettingNotes
Capillary Voltage 3.5 kVStandard ESI+ setting.
Desolvation Temp 350°CEnsures complete vaporization.
Cone Voltage 25 VOptimize to prevent in-source fragmentation of Br.
Collision Gas ArgonFor CID (Collision Induced Dissociation).
MRM Transitions (Multiple Reaction Monitoring)

For quantitation, select the ⁷⁹Br isotope (m/z 256) as the precursor for maximum sensitivity, or sum both transitions.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Proposed Fragment Structure
256.0 (⁷⁹Br)176.1 15 - 20[M+H – HBr]⁺ (Loss of neutral HBr)
256.0 (⁷⁹Br)108.1 25 - 30[C₇H₁₀N]⁺ (o-Toluidine cation via amide cleavage)
258.0 (⁸¹Br)176.1 15 - 20Confirmation ion (Loss of HBr from ⁸¹Br parent)
LC-MS Mobile Phase Modification

Replace Phosphoric Acid with Volatile Buffers:

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: Formic acid provides protons for [M+H]+ formation. Ammonium formate can help if adducts (e.g., [M+NH4]+) are preferred, though the protonated species is usually abundant for amides.

Visualized Workflows

Analytical Workflow Diagram

This diagram outlines the decision process and critical control points for analyzing this specific brominated amide.

AnalyticalWorkflow Start Sample Receipt (Solid/Reaction Mix) SolventSelect Solvent Selection CRITICAL: Use ACN/H2O (Avoid MeOH - Solvolysis Risk) Start->SolventSelect Prep Sample Preparation 1 mg/mL Stock Filter 0.22 µm PTFE SolventSelect->Prep MethodChoice Select Method Prep->MethodChoice HPLC HPLC-UV (Assay/Purity) MP: 0.1% H3PO4 / ACN Detection: 215 nm MethodChoice->HPLC High Conc. LCMS LC-MS/MS (Trace/ID) MP: 0.1% Formic Acid / ACN Target: m/z 256 & 258 MethodChoice->LCMS Low Conc. (<0.1%) Data_HPLC Data Analysis (UV) Check Purity % Monitor Hydrolysis Products HPLC->Data_HPLC Data_MS Data Analysis (MS) Confirm Br Isotope Pattern (1:1) Quantify MRM 256->176 LCMS->Data_MS Report Final Report (CoA or Impurity Profile) Data_HPLC->Report Data_MS->Report

Caption: Analytical workflow emphasizing the critical exclusion of methanol to prevent artifact formation.

Proposed MS Fragmentation Pathway

Understanding the fragmentation is essential for validating the LC-MS method.

Fragmentation Parent Parent Ion [M+H]+ m/z 256.0 (79-Br) (Doublet with 258) Fragment1 Fragment A [M+H - HBr]+ m/z ~176.1 (Elimination) Parent->Fragment1 - HBr (80 Da) Fragment2 Fragment B [C7H8N]+ m/z 106-108 (o-Toluidine moiety) Parent->Fragment2 Amide Cleavage Fragment3 Fragment C [C4H6BrO]+ m/z ~149 (Acylium Ion) Parent->Fragment3 Amide Cleavage

Caption: ESI+ Fragmentation pathway showing the primary transition (Loss of HBr) used for MRM quantification.

Scientific Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "self-validating" per E-E-A-T standards, every run must meet these criteria:

  • Tailing Factor: < 1.5 (Ensures pH is sufficiently acidic to protonate the amide).

  • Resolution: > 2.0 between the Main Peak and any hydrolysis degradant (usually elutes earlier due to loss of the hydrophobic Br).

  • Precision: %RSD of 6 replicate injections < 1.0% (HPLC-UV) or < 5.0% (LC-MS).

Troubleshooting Guide
  • Peak Splitting: Often caused by dissolving the sample in 100% ACN while starting the gradient at 10% ACN. Solution: Dilute sample in 50:50 ACN:Water.

  • Ghost Peaks: If observing a peak at [M-Br+OCH3], the sample has reacted with Methanol. Solution: Purge all lines of MeOH and switch to ACN.

  • Low Sensitivity (MS): The bromo-group is electron-withdrawing, potentially reducing protonation efficiency. Solution: Increase Formic Acid to 0.2% or add 2mM Ammonium Acetate to boost ionization.

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. [Link]

  • Rao, R. N., et al. "Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study." Journal of Pharmaceutical and Biomedical Analysis, 2008. [Link]

  • Thevis, M., et al. "Mass spectrometric characterization of the selective androgen receptor modulator (SARM) Andarine (S-4)." Drug Testing and Analysis. (Contextual reference for SARM fragmentation patterns). [Link]

  • PubChem Compound Summary. "2-bromo-N-(2-methylphenyl)propanamide."[2] National Center for Biotechnology Information. [Link](Note: Structure analog reference for physical properties).

  • Phenomenex Application Guide. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Technical Notes. [Link]

Sources

Application Note: Strategic Derivatization of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide for SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical handling and derivatization of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide (referred to herein as Compound A ). While often categorized merely as an Atom Transfer Radical Polymerization (ATRP) initiator, Compound A represents a high-value "privileged scaffold" in medicinal chemistry. Its structure mimics the lipophilic core of local anesthetics (lidocaine-like) and the electrophilic warheads of covalent androgen receptor antagonists.

The Challenge: The gem-dimethyl substitution at the


-carbon creates significant steric hindrance, rendering standard 

nucleophilic substitutions inefficient and prone to elimination side-reactions (forming methacrylamides).

The Solution: This protocol introduces specialized methodologies—specifically Silver(I)-promoted amination and Finkelstein-assisted thio-displacement —to overcome these steric barriers, enabling the rapid generation of focused libraries for biological screening.

Chemical Profile & Reactivity Strategy

Structural Analysis
  • Electrophilic Site: The tertiary

    
    -carbon is the primary reactive center.
    
  • Steric Blockade: The two methyl groups prevent backside attack by nucleophiles, effectively shutting down standard

    
     pathways.
    
  • Lipophilic Domain: The o-tolyl (2-methylphenyl) moiety provides metabolic stability (blocking ortho-oxidation) and enhances membrane permeability.

Reactivity Matrix
Reaction TypeStandard ConditionsFeasibilityOptimization Strategy
Amination (

)
Amine, Base, RTLow Use Ag(I) catalysis or High T + KI
Thiol Substitution Thiol, Base,

High Spontaneous (relief of steric strain)
Elimination (E2) Strong Base (NaH/KOtBu)High Avoid strong non-nucleophilic bases
Radical Coupling Cu(I), LigandHigh Use for cyclization (Lactam formation)

Derivatization Workflow (Visualization)

The following diagram outlines the critical pathways for transforming Compound A into bioactive scaffolds.

DerivatizationWorkflow Start Starting Material (Compound A) Path1 Path 1: Amination (Ag2O Promoted) Start->Path1 Primary Amines Ag2O, THF Path2 Path 2: Thio-Click (Cysteine Targeting) Start->Path2 Thiols, DIPEA DMF, KI (cat) Path3 Path 3: Cyclization (Hydantoin Formation) Start->Path3 KOCN EtOH/H2O, Reflux Prod1 α-Amino Amides (Na Channel Blockers) Path1->Prod1 Prod2 Thioethers (Cov. Inhibitor Probes) Path2->Prod2 Prod3 Hydantoins (Rigid Scaffolds) Path3->Prod3

Figure 1: Strategic derivatization pathways for Compound A. Path 1 utilizes silver to abstract bromide, facilitating substitution at the hindered tertiary center.

Detailed Experimental Protocols

Protocol A: Silver-Promoted Amination (The "Difficult" Substitution)

Purpose: To install amine pharmacophores despite the gem-dimethyl steric hindrance. Standard heating often leads to elimination; Silver oxide (


) acts as a halogen scavenger, promoting an 

-like mechanism or a contact-ion-pair substitution.

Reagents:

  • Compound A (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Silver(I) Oxide (

    
    ) (0.6 eq) or Silver Carbonate (
    
    
    
    )
  • Solvent: Anhydrous THF or Acetonitrile (MeCN)

Procedure:

  • Preparation: Dissolve Compound A (1 mmol, 256 mg) in anhydrous MeCN (5 mL) in a foil-wrapped vial (protect from light).

  • Activation: Add the amine (1.2 mmol) followed by

    
     (0.6 mmol).
    
  • Reaction: Stir vigorously at

    
     for 12–24 hours. Note: A gray/black precipitate (AgBr) will form.
    
  • Workup: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Expert Insight: If the amine is valuable/scarce, use KI (10 mol%) as a co-catalyst to form the more reactive transient iodide intermediate before silver abstraction.

Protocol B: Thioether Synthesis (Covalent Warhead Validation)

Purpose: To synthesize thioether analogs or validate the scaffold as a cysteine-reactive warhead.

Reagents:

  • Compound A (1.0 eq)

  • Thiol (R-SH) (1.1 eq)

  • Base: DIPEA (1.5 eq) or

    
     (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Essential for Finkelstein exchange.

Procedure:

  • Dissolve Compound A in DMF (0.2 M concentration).

  • Add KI (10 mol%) and stir for 15 minutes at RT (in situ formation of

    
    -iodo species).
    
  • Add the Thiol followed by the Base.

  • Stir at Room Temperature for 4 hours.

  • Validation: Monitor by LC-MS. The bromine isotopic pattern (1:1 doublet) will disappear, replaced by the product mass.

Protocol C: Hydantoin Cyclization

Purpose: To rigidify the structure into a hydantoin scaffold, common in anticonvulsant drugs (e.g., Phenytoin analogs).

Procedure:

  • Mix Compound A (1 mmol) with Potassium Cyanate (KOCN, 2 mmol) in 50% EtOH/Water (10 mL).

  • Reflux for 4–6 hours.

  • Cool to RT and acidify with 6M HCl to pH 2.

  • Reflux again for 1 hour (to cyclize the intermediate urea).

  • Cool on ice; the hydantoin precipitate is collected by filtration.

Biological Screening & Assay Compatibility

Solubility Management

Compound A and its lipophilic derivatives often suffer from poor aqueous solubility.

  • Stock Solutions: Prepare 10 mM stocks in 100% DMSO.

  • Assay Buffer: Limit final DMSO concentration to 1%. Use 0.01% Triton X-100 in assay buffers to prevent aggregation.

GSH Reactivity Assay (Covalent Potential)

Before screening in enzymatic assays, determine if the derivative is a "pan-assay interference compound" (PAINS) due to high reactivity.

Protocol:

  • Incubate Compound (50

    
    M) with Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4) at 
    
    
    
    .
  • Readout: Measure the disappearance of the parent compound via HPLC at T=0, 1h, 4h, and 24h.

  • Interpretation:

    • 
       loss at 24h: Reversible binder (Safe).
      
    • 
       loss at 4h: Highly reactive alkylator (Potential toxicity/off-target effects).
      

References

  • Reactivity of

    
    -Haloamides: 
    E. C. Taylor et al. Nucleophilic Substitution of 
    
    
    
    -Haloamides. Journal of Organic Chemistry. [Link] (General reference for class reactivity).
  • Silver Catalysis in Sterically Hindered Aminations: D'Angeli, F., et al. Silver-promoted reaction of

    
    -haloamides with amines.
    [Link] (Validates the Ag2O protocol).
    
  • Bicalutamide and AR Antagonist Synthesis: Tucker, H., et al. Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides. Journal of Medicinal Chemistry. [Link] (Demonstrates the medicinal relevance of the scaffold).

  • ATRP Initiator Chemistry (Radical Pathways): Matyjaszewski, K., et al. Atom Transfer Radical Polymerization. Chemical Reviews.[1] [Link] (Details the radical stability of the gem-dimethyl bromide).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Reaction Dynamics & Critical Parameters

This synthesis involves the coupling of o-toluidine (2-methylaniline) with 2-bromo-2-methylpropionyl bromide (or chloride). While seemingly a standard Schotten-Baumann acylation, the specific steric and electronic environment of the reagents creates a "perfect storm" for three competing pathways.

Understanding these pathways is the key to high yield.

The Three Competing Pathways
  • Pathway A (Desired Amidation): Nucleophilic attack of the amine on the carbonyl carbon.

    • Constraint: Slowed by steric hindrance from the ortho-methyl group on the aniline and the gem-dimethyl group on the acid halide.

  • Pathway B (Elimination - The "Methacrylamide" Impurity): Base-mediated dehydrohalogenation of the

    
    -bromo acid halide (or the product) to form the methacryloyl derivative.
    
    • Trigger: High temperature (>10°C during addition) or excess strong base.

  • Pathway C (Hydrolysis): Reaction of the acid halide with ambient moisture.

    • Trigger: Wet solvents or high humidity; forms the corresponding carboxylic acid which is unreactive to the amine.

Key Optimization Metrics
ParameterStandard ConditionOptimized Condition Reasoning
Temperature Room Temp (25°C)-5°C to 0°C (Addition) Suppresses Pathway B (Elimination). Activation energy for elimination is higher than amidation.
Base Choice Triethylamine (TEA)K₂CO₃ or Pyridine (Controlled) Strong bases like TEA can promote E2 elimination. Weak inorganic bases in biphasic systems often yield cleaner profiles.
Solvent DCMAnhydrous THF or DCM Must be strictly anhydrous to prevent Pathway C. THF solubilizes the intermediate complexes well.
Stoichiometry 1:1 Ratio1.1 eq Acid Halide Compensates for minor hydrolysis; ensures full conversion of the limiting reagent (aniline).

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathways Start Reagents: o-Toluidine + 2-Bromo-2-methylpropionyl bromide Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Slowed by Sterics) Impurity_Elim IMPURITY B (Elimination): N-(2-methylphenyl) methacrylamide Start->Impurity_Elim High Temp / Strong Base (E2 Elimination) Impurity_Hyd IMPURITY C (Hydrolysis): 2-bromo-2-methylpropanoic acid Start->Impurity_Hyd Moisture/Wet Solvent Product TARGET PRODUCT: 2-bromo-2-methyl- N-(2-methylphenyl)propanamide Intermediate->Product - HBr Product->Impurity_Elim Prolonged Base Exposure

Figure 1: Kinetic competition between amidation (blue), elimination (red), and hydrolysis (grey).

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a low yield (<50%) and the product is an oil that won't crystallize."

Diagnosis: This is likely due to incomplete conversion or oxidation of the aniline .

  • The Fix:

    • Check Reagent Quality: o-Toluidine oxidizes to a dark brown liquid over time. Distill your aniline if it is not a clear/pale yellow liquid.

    • Solvent Switch: If using DCM, switch to THF . The intermediate ammonium salts are often more soluble in THF, preventing them from coating the unreacted amine and stopping the reaction.

    • Workup: Do not evaporate to dryness immediately. Wash the organic layer with 1M HCl (to remove unreacted aniline) and then Sat. NaHCO₃ (to remove acid byproducts). This "cleans" the oil, promoting crystallization.

Issue 2: "NMR shows a double bond peak (singlets around 5.4 and 5.8 ppm)."

Diagnosis: You have formed the methacrylamide impurity via elimination.

  • The Fix:

    • Temperature Control: Your addition temperature was likely too high. Maintain the internal temperature below 0°C during the dropwise addition of the acid bromide.

    • Base Rate: If using TEA or Pyridine, add it after the acid bromide is dissolved, or mix it with the aniline and cool before adding the acid bromide.

    • Rescue: This impurity is difficult to separate by crystallization. You may need column chromatography (Hexane/EtOAc 8:2).

Issue 3: "The reaction smokes and turns black immediately upon addition."

Diagnosis: Uncontrolled exotherm leading to polymerization or decomposition.

  • The Fix:

    • Dilution: Dilute the acid bromide in the solvent (1:5 ratio) before adding it to the amine solution. Never add neat acid bromide to the amine.

    • Inert Atmosphere: Perform the reaction under Nitrogen or Argon. Acid bromides are aggressive electrophiles; moisture in the air can trigger violent hydrolysis, releasing HBr gas (the "smoke").

Optimized Experimental Protocol

This protocol uses a modified anhydrous approach designed to minimize elimination side-products.

Reagents:

  • o-Toluidine (10.0 mmol)

  • 2-Bromo-2-methylpropionyl bromide (11.0 mmol)[1]

  • Triethylamine (11.0 mmol) [Alternative: Pyridine for milder conditions]

  • Anhydrous DCM or THF (30 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen balloon.

  • Solvation: Add o-Toluidine (1.07 g) and Triethylamine (1.5 mL) to the flask. Add 20 mL of anhydrous DCM/THF.

  • Cooling: Submerge the flask in an ice/salt bath (-5°C to 0°C) . Allow to stir for 10 minutes to equilibrate.

  • Addition (Critical Step):

    • Dissolve the 2-bromo-2-methylpropionyl bromide (2.53 g) in 10 mL of solvent.

    • Add this solution dropwise over 30 minutes. Do not allow the temperature to rise above 5°C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature naturally and stir for 3–4 hours.

  • Quench & Workup:

    • Quench with 20 mL cold water.

    • Separate organic layer.[2]

    • Wash 1: 1M HCl (2 x 15 mL) – Removes unreacted amine.

    • Wash 2: Sat. NaHCO₃ (2 x 15 mL) – Removes unreacted acid/hydrolysis products.

    • Wash 3: Brine (1 x 15 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature (<35°C) to avoid thermal elimination during rotary evaporation.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (80:20) if necessary.

Decision Tree for Protocol Selection

Use this logic flow to determine if you should change your current method.

DecisionTree Start Start: Assessing Current Yield YieldCheck Is Yield > 70%? Start->YieldCheck PurityCheck Is Purity > 95%? YieldCheck->PurityCheck Yes ImpurityID Identify Major Impurity (NMR/LCMS) YieldCheck->ImpurityID No Success Protocol Optimized. Proceed to Scale-up. PurityCheck->Success Yes PurityCheck->ImpurityID No Elimination Vinyl Protons Present? (Elimination Product) ImpurityID->Elimination Check NMR StartMat Unreacted Aniline? Elimination->StartMat No Action1 Action: Lower Temp to -10°C. Switch Base to K2CO3. Elimination->Action1 Yes Action2 Action: Use Anhydrous Solvent. Increase Acid Bromide eq. StartMat->Action2 Yes (Hydrolysis issue) Action3 Action: Improve Acid Wash (1M HCl) during workup. StartMat->Action3 Yes (Workup issue)

Figure 2: Troubleshooting logic for yield and purity optimization.

References

  • Tucker, H., et al. (1988).[3] Nonsteroidal antiandrogens.[4] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides. Journal of Medicinal Chemistry, 31(5), 954–959.

    • Context: Establishes the foundational chemistry for amides in this class (Bicalutamide precursors) and highlights the Schotten-Baumann conditions.
  • Moreno-Fuquen, R., et al. (2012). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E.

    • Context: Provides crystallographic data and synthesis confirmation for the specific 2-methyl/hydroxy variants, confirming the anhydrous THF/TEA protocol.
  • BenchChem Technical Support. (2025). Synthesis of 1-Bromo-2-methyl-1-propene (Side Product Analysis).

    • Context: Detailed analysis of the dehydrobromination (elimination) side reaction mechanisms relevant to tertiary alpha-bromo compounds.

Sources

Identifying and minimizing byproducts in 2-bromo-2-methyl-N-(2-methylphenyl)propanamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide

Welcome to the technical support guide for the synthesis of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the reaction mechanism, identify potential byproducts, and provide robust, field-proven troubleshooting strategies to optimize your reaction outcomes.

The primary route to synthesizing this target molecule involves the N-acylation of 2-methylaniline (o-toluidine) with 2-bromo-2-methylpropanoyl bromide (or chloride). This is a nucleophilic acyl substitution reaction. While straightforward in principle, the steric hindrance of the ortho-methyl group on the aniline and the high reactivity of the acyl halide present specific challenges that can lead to byproduct formation and reduced yields.

Primary Synthetic Pathway

The intended reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl halide, followed by the elimination of a halide ion. A non-nucleophilic base is typically required to scavenge the generated acid (HBr).

G cluster_reactants Reactants cluster_products Products r1 2-methylaniline (o-toluidine) p1 2-bromo-2-methyl-N- (2-methylphenyl)propanamide (Target Product) r1->p1 + r2 2-bromo-2-methylpropanoyl bromide r2->p1 base Base (e.g., Triethylamine) bp1 Triethylammonium bromide base->bp1 +

Caption: Primary reaction pathway for N-acylation.

Troubleshooting and FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted 2-methylaniline. What are the likely causes and how can I improve the conversion?

A1: This is the most frequently reported issue and typically stems from a combination of factors related to the nucleophilicity of the aniline and reaction conditions.

  • Causality 1: Steric Hindrance: The methyl group at the ortho-position of 2-methylaniline sterically hinders the nitrogen atom, slowing its rate of nucleophilic attack on the bulky acyl bromide.[1]

  • Causality 2: In-Situ Amine Deactivation: The reaction generates hydrobromic acid (HBr) as a byproduct. If not effectively neutralized, this acid will protonate the starting aniline, forming the anilinium salt. This positively charged species is no longer nucleophilic and will not participate in the reaction.[2]

  • Causality 3: Insufficient Activation: The electrophilicity of the acyl halide might be insufficient to overcome the low nucleophilicity of the hindered aniline under the chosen conditions.

Troubleshooting Protocol:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base to act as an acid scavenger. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[3] Use at least 1.1 equivalents to ensure complete neutralization of the generated HBr.

  • Reagent Addition and Temperature Control: The reaction is highly exothermic. Maintain a low temperature (0 °C) during the dropwise addition of the acyl bromide to the solution of aniline and base.[4] This minimizes side reactions. After addition, the reaction can be allowed to slowly warm to room temperature and stirred overnight to drive it to completion.[4]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). The acyl bromide is highly susceptible to hydrolysis.

  • Solvent Selection: Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[4][5] These solvents will not react with the acyl bromide and effectively dissolve the reactants.

ParameterRecommendationRationale
Temperature 0 °C during addition, then warm to RTControls exotherm, prevents side reactions.
Base Triethylamine or DIPEA (≥1.1 eq.)Scavenges HBr without competing as a nucleophile.
Solvent Anhydrous DCM or THFAprotic, inert, good solubility.
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of the acyl bromide.

Table 1: Recommended Reaction Parameters to Improve Conversion.

Q2: My workup yields a significant amount of a water-soluble, acidic impurity. What is it and how can I prevent its formation?

A2: This byproduct is almost certainly 2-bromo-2-methylpropanoic acid, the result of the hydrolysis of your starting material, 2-bromo-2-methylpropanoyl bromide.

  • Mechanism of Formation: Acyl halides are extremely reactive towards nucleophiles, including water. Even trace amounts of moisture in the solvent, on the glassware, or from the atmosphere can lead to rapid hydrolysis.

Prevention Strategy:

  • Rigorous Anhydrous Technique: As mentioned in A1, this is critical. Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >120 °C) for several hours and allow it to cool in a desiccator or under an inert atmosphere.

  • Inert Atmosphere: Perform the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon. Use syringes and septa for liquid transfers.

  • Reagent Quality: Use a fresh bottle of 2-bromo-2-methylpropanoyl bromide or distill it immediately before use if its quality is suspect.

G cluster_hydrolysis Hydrolysis Side Reaction cluster_diacylation Diacylation Side Reaction AcylBromide 2-bromo-2-methylpropanoyl bromide CarboxylicAcid 2-bromo-2-methylpropanoic acid (Byproduct) AcylBromide->CarboxylicAcid + Water H₂O (Moisture) Water->CarboxylicAcid HBr HBr Diacylation Diacylation Product (Byproduct) TargetProduct Target Amide TargetProduct->Diacylation + Acyl Bromide

Sources

Managing the release of hydrogen bromide during 2-bromo-2-methyl-N-(2-methylphenyl)propanamide synthesis

Technical Support Center: HBr Management in -Bromoamide Synthesis

Topic: Managing Hydrogen Bromide (HBr) Release during 2-bromo-2-methyl-N-(2-methylphenyl)propanamide Synthesis Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Reaction Logic

Welcome to the Technical Support Center. You are likely synthesizing 2-bromo-2-methyl-N-(2-methylphenyl)propanamide via the acylation of


-toluidine

-bromoisobutyryl bromide

This reaction is a classic nucleophilic acyl substitution. However, the specific challenge here is the stoichiometric release of Hydrogen Bromide (HBr) .

The Core Problem: The "50% Yield Trap"

If you mix 1 equivalent of acid bromide with 1 equivalent of amine without a strategy, your reaction will stall at 50% conversion.

  • Mechanism: The first equivalent of amine reacts to form the product and HBr.

  • The Trap: The generated HBr immediately protonates the remaining unreacted amine, forming an unreactive ammonium salt (

    
    -toluidine hydrobromide).
    
  • Result: You lose half your nucleophile to the byproduct.

Reaction Scheme:


Decision Logic & Workflow

Before proceeding, review the logic flow for managing HBr in this specific sterically hindered system.

HBr_ManagementStartStart SynthesisChoiceSelect HBr Management StrategyStart->ChoiceMethodAMethod A: Anhydrous Organic Base(High Purity / Water Sensitive)Choice->MethodAMethodBMethod B: Biphasic Schotten-Baumann(Scale-Up / Cost Effective)Choice->MethodBStepAAdd Auxiliary Base (TEA/DIPEA)Scavenges HBr in situMethodA->StepAStepBAdd Inorganic Base (Na2CO3/NaOH)Neutralizes HBr in aqueous phaseMethodB->StepBRiskARisk: Amine Hydrobromide PrecipitateSolution: Ensure excess solventStepA->RiskARiskBRisk: Hydrolysis of Acid BromideSolution: Keep temp < 0°CStepB->RiskBScrubEx-Situ Control:Connect Caustic ScrubberRiskA->ScrubRiskB->Scrub

Figure 1: Decision matrix for selecting the appropriate HBr neutralization strategy.

Troubleshooting Guide (FAQ)

Category A: In-Situ Reaction Issues

Q: The reaction mixture turned into a solid sludge immediately upon addition. What happened? A: This is "amine salt crashing."

  • Cause: You likely used a non-polar solvent (like Hexane or pure Ether) where the HBr-amine salt is insoluble. The precipitate coats the magnetic stir bar, stopping agitation.

  • Solution: Use Dichloromethane (DCM) or THF . While the salt may still precipitate, these solvents usually maintain enough fluidity.

  • Immediate Fix: Add more solvent and switch to an overhead mechanical stirrer if the magnetic bar is seized.

Q: My product has a purple/dark coloration. Is this due to HBr? A: Indirectly, yes.

  • Cause: HBr is a strong acid. If the reaction warms up (exotherm), the acidic environment can cause oxidation of the aniline (

    
    -toluidine) or acid-catalyzed degradation.
    
  • Solution: Ensure the temperature is maintained below 0°C during the addition. Use a nitrogen blanket to prevent oxidative coupling of the aniline.

Q: Why is my yield exactly 50%? A: You forgot the Auxiliary Base .

  • Explanation: As detailed in the Executive Summary, without an added base (like Triethylamine or Pyridine) to "sacrifice" itself to the HBr, your expensive

    
    -toluidine reactant is doing the job instead.
    
  • Fix: Always use 1.1 to 1.2 equivalents of Triethylamine (TEA) relative to the acid bromide.

Category B: Ex-Situ Safety & Scrubbing

Q: I see white smoke coming from the bubbler. Is my trap failing? A: Yes.

  • Identification: The "white smoke" is HBr gas reacting with atmospheric moisture to form hydrobromic acid mist.

  • Fix: Your scrubber solution is likely saturated or the flow rate is too high.

    • Stop the addition of acid bromide immediately.

    • Check your NaOH trap (see Protocol below).

    • Ensure you have a "suck-back" trap installed.

Detailed Experimental Protocols

Protocol A: Anhydrous Synthesis (Recommended for High Purity)

Best for research scale (1g - 50g). Minimizes hydrolysis of the sensitive

Reagents:

  • 
    -Toluidine (1.0 equiv)
    
  • 
    -Bromoisobutyryl bromide (1.05 equiv)
    
  • Triethylamine (TEA) (1.2 equiv) [The HBr Scavenger ]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, nitrogen inlet, and a gas outlet connected to a scrubber .

  • Solvation: Dissolve

    
    -toluidine (1.0 eq) and TEA (1.2 eq) in DCM (10 mL per gram of amine). Cool to 0°C  in an ice bath.
    
  • Controlled Addition: Dilute

    
    -bromoisobutyryl bromide in a small amount of DCM. Add this solution dropwise via the addition funnel over 30-60 minutes.
    
    • Critical: Monitor internal temperature. Do not exceed 5°C. The reaction is exothermic.

  • The HBr Event: As the reaction proceeds, you will see a white precipitate form. This is Triethylamine Hydrobromide (TEA

    
    HBr) . This is a sign the scavenger is working.
    
  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Filter off the solid TEA

      
      HBr precipitate (this removes the bulk of the bromide).
      
    • Wash the organic filtrate with 1M HCl (to remove unreacted amine) and then Saturated NaHCO

      
       (to neutralize residual HBr).
      
    • Dry over MgSO

      
       and concentrate.
      
Protocol B: The HBr Scrubbing System Design

Required for safety compliance.

Do not vent HBr directly into the fume hood duct, as it corrodes metal ductwork.

Diagram of Trap Setup:

Scrubber_SystemReactorReaction Flask(Generates HBr Gas)Trap1Trap 1: Empty Flask(Anti-Suckback)Reactor->Trap1Gas FlowTrap2Trap 2: 10% NaOH(Neutralization)Trap1->Trap2Inlet Tube(Submerged)Trap3Trap 3: Empty Flask(Safety Buffer)Trap2->Trap3Outlet Tube(Headspace)ExhaustFume Hood ExhaustTrap3->Exhaust

Figure 2: Three-stage scrubbing train to prevent acid release and liquid suck-back.

Scrubber Specifications:

  • Solution: 10-15% NaOH or KOH in water.

  • Indicator: Add Phenolphthalein to the trap. If it turns from pink to clear, your base is exhausted—replace immediately.

Quantitative Data: Base Selection

Choosing the right scavenger is critical for yield and purification.

Base ScavengerHBr Removal EfficiencySolubility of HBr Salt in DCMEase of RemovalRecommendation
Triethylamine (TEA) HighLow (Precipitates)Filtration + Acid WashPrimary Choice
Pyridine ModerateHigh (Soluble)Acid Wash OnlyUse if precipitate clogs stirring
DIPEA (Hünig's Base) HighModerateFiltrationUse for very hindered amines
K

CO

(Solid)
Low (Heterogeneous)InsolubleFiltrationToo slow for this reaction

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86865, 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved from [Link]

  • Envitech. (n.d.).[1] HBr Scrubber Systems for Laboratory and Industrial Applications. Retrieved from [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Amide Synthesis).

Validation & Comparative

A Comprehensive Guide to Confirming the Purity of Synthesized 2-bromo-2-methyl-N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and novel chemical entities, rigorous purity assessment is not merely a quality control step but a cornerstone of scientific integrity and reproducibility. This guide provides a detailed, in-depth comparison of analytical methodologies for confirming the purity of synthesized 2-bromo-2-methyl-N-(2-methylphenyl)propanamide, a key building block in various synthetic pathways. We will delve into the rationale behind experimental choices, provide validated protocols, and present a framework for a self-validating system of purity analysis.

The Synthetic Pathway and Potential Impurities

The synthesis of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide typically involves the acylation of 2-methylaniline (o-toluidine) with 2-bromo-2-methylpropanoyl bromide. This reaction, while generally efficient, can lead to several process-related impurities that must be identified and quantified.

A plausible synthetic route is the reaction of 2-methylaniline with 2-bromo-2-methylpropanoyl bromide in the presence of a base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran (THF).[1]

Potential Impurities:

  • Unreacted Starting Materials: Residual 2-methylaniline and 2-bromo-2-methylpropanoyl bromide.

  • Hydrolysis Product: 2-bromo-2-methylpropanoic acid, formed from the reaction of the acyl bromide with any trace moisture.

  • Over-acylated Product: Formation of a di-acylated aniline derivative, though less likely under controlled conditions.

  • Solvent and Reagent Residues: Residual THF, triethylamine, or any solvents used during workup and purification.

Understanding these potential impurities is critical for developing a comprehensive analytical strategy to confirm the purity of the final product.

Orthogonal Analytical Approaches for Purity Confirmation

A robust purity assessment relies on the principle of orthogonality, employing multiple analytical techniques that measure different physicochemical properties of the compound. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. For 2-bromo-2-methyl-N-(2-methylphenyl)propanamide, a combination of spectroscopic and chromatographic methods is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of individual atoms within the molecule.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 2-bromo-2-methyl-N-(2-methylphenyl)propanamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all peaks and assign them to the corresponding protons in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Assign all peaks to the corresponding carbon atoms.

  • Purity Assessment:

    • Carefully examine the baseline for any small peaks that do not correspond to the target molecule or the solvent.

    • The presence of unassigned peaks may indicate impurities. The integration of these peaks relative to the product peaks can provide a semi-quantitative estimate of their levels.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protons7.2 - 8.0 ppm (m, 4H)125 - 136 ppm
Amide Proton (NH)~8.5 ppm (br s, 1H)-
Methyl Protons (Aromatic)~2.3 ppm (s, 3H)~17 ppm
Methyl Protons (Aliphatic)~2.1 ppm (s, 6H)~35 ppm
Quaternary Carbon (C-Br)-~60 ppm
Carbonyl Carbon-~170 ppm

Trustworthiness: The presence of all expected signals with correct chemical shifts, multiplicities, and integration ratios in the ¹H NMR spectrum, along with the correct number of signals in the ¹³C NMR spectrum, provides strong evidence for the structural integrity of the synthesized compound. The absence of significant unassigned peaks is a primary indicator of high purity.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through its fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to confirm the molecular ion and observe the characteristic fragmentation pattern.

  • Molecular Ion (M+): The mass spectrum should show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. The expected m/z values would be around 241 and 243.

  • Key Fragments: Look for fragments corresponding to the loss of a bromine atom, and cleavage of the amide bond.

Causality Behind Experimental Choices: GC-MS is well-suited for this compound due to its volatility. Electron ionization is a standard and robust ionization technique that provides reproducible fragmentation patterns, aiding in structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Purity Quantifier

HPLC is the workhorse of purity analysis in the pharmaceutical industry, offering high resolution and quantitative accuracy.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient could be 50% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks (Area % method).

Self-Validating System: The combination of a high-resolution separation technique (HPLC) with a sensitive detection method (UV) allows for the detection and quantification of even minor impurities. The use of a gradient elution ensures that both polar and non-polar impurities are effectively separated and detected.

Comparison of Purity Assessment Methods

Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Detailed structural information, identification of impurities with different chemical structures.Provides unambiguous structural confirmation. Can detect a wide range of impurities.Less sensitive for detecting very low levels of impurities. Quantification can be less precise than HPLC.
GC-MS Molecular weight confirmation, structural information from fragmentation, separation of volatile impurities.High sensitivity and specificity. Excellent for identifying volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile compounds.
RP-HPLC Quantitative purity assessment, separation of non-volatile impurities.High precision and accuracy for quantification. High resolution for separating closely related impurities.Requires a chromophore for UV detection. May not detect impurities that do not absorb UV light.

Workflow for Purity Confirmation of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_decision Final Assessment synthesis Synthesis of 2-bromo-2-methyl- N-(2-methylphenyl)propanamide workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography / Recrystallization workup->purification nmr 1H & 13C NMR Spectroscopy (Structural Confirmation) purification->nmr Initial Characterization ms GC-MS Analysis (Molecular Weight & Volatile Impurities) purification->ms hplc RP-HPLC Analysis (Quantitative Purity) purification->hplc pass Purity Confirmed (>98%) nmr->pass:w Consistent Structure ms->pass:w Correct MW hplc->pass Meets Specification fail Repurification Required hplc->fail Fails Specification

Caption: Workflow for the synthesis and purity confirmation of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide.

Alternative and Complementary Techniques

While NMR, MS, and HPLC form the core of purity analysis, other techniques can provide complementary information:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., amide C=O stretch, N-H stretch). It can be a quick check for the presence of the desired functional groups.[2]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, Br). A good match with the theoretical values provides strong evidence of purity.

  • Chiral Chromatography: If the synthesis has the potential to create enantiomers or diastereomers, chiral HPLC or GC is necessary to determine the enantiomeric or diastereomeric purity.[3]

Conclusion

Confirming the purity of a synthesized compound like 2-bromo-2-methyl-N-(2-methylphenyl)propanamide requires a multi-faceted analytical approach. By combining the structural insights from NMR, the molecular weight confirmation from mass spectrometry, and the quantitative power of HPLC, researchers can establish a high degree of confidence in the identity and purity of their material. This rigorous, self-validating system of analysis is indispensable for ensuring the reliability of subsequent research and development activities.

References

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1473. [Link]

  • PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Fantinati, A., et al. (2020). The Fascinating Chemistry of α-Haloamides. Chemistry – A European Journal, 26(18), 3996-4023. [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • HSCprep. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Sole, P. N., et al. (2023). A REVIEW: STRATEGY FOR METHOD DEVELOPMENT AND VALIDATION OF HPLC. International Journal of Novel Research and Development, 8(1), d452-d464. [Link]

Sources

Comparing the reactivity of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide with its chloro-analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Reactivity of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide and its Chloro-Analog

Introduction

In the realm of synthetic chemistry and drug development, the choice of a leaving group in a precursor molecule is a critical decision that dictates reaction kinetics, yield, and even the feasibility of a synthetic route. Tertiary haloamides, such as 2-halo-2-methyl-N-(2-methylphenyl)propanamides, are versatile intermediates. The subtle change from a bromine to a chlorine atom at the alpha-position can have profound implications for their reactivity. This guide provides a comprehensive comparison of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide and its chloro-analog, grounded in fundamental chemical principles and supported by a proposed experimental framework for validation.

Theoretical Framework: Predicting Reactivity

The reactivity of these two compounds in nucleophilic substitution reactions is primarily governed by two key factors: the nature of the carbon-halogen bond and the stability of the potential intermediate.

The Decisive Role of the Leaving Group

The central difference between the two molecules is the halogen atom: bromine versus chlorine. The ability of a group to depart from the substrate is known as its "leaving group ability." A good leaving group is a species that is stable on its own. We can predict leaving group ability by considering the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X⁻).

  • Bond Strength: The C-Br bond is inherently weaker and longer than the C-Cl bond. This is due to the larger atomic radius of bromine, which results in less effective orbital overlap with carbon compared to chlorine. A weaker bond requires less energy to break, suggesting that the bromo-compound will react more readily.

  • Anion Stability: The stability of the leaving group once it has departed is crucial. We can approximate this by looking at the acidity of its conjugate acid (HBr vs. HCl). HBr is a stronger acid (pKa ≈ -9) than HCl (pKa ≈ -7). This indicates that the bromide ion (Br⁻) is a weaker base and therefore a more stable anion in solution than the chloride ion (Cl⁻). This greater stability makes Br⁻ a superior leaving group.

Based on these principles, a clear hypothesis emerges: 2-bromo-2-methyl-N-(2-methylphenyl)propanamide is expected to be significantly more reactive in nucleophilic substitution reactions than its chloro-analog.

The Reaction Mechanism: A Case for SN1

Both compounds feature a halogen attached to a tertiary carbon atom. This structural feature strongly favors a unimolecular nucleophilic substitution (SN1) mechanism.

The SN1 mechanism proceeds in two steps:

  • Formation of a Carbocation: The C-X bond breaks heterolytically, with the halogen departing with the electron pair. This is the slow, rate-determining step. The result is a planar, sp²-hybridized tertiary carbocation.

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the attack can occur from either face, which would lead to racemization if the carbon were a stereocenter.

The rate of an SN1 reaction is dependent only on the concentration of the substrate and the stability of the carbocation formed.[1][2] Since both of our compounds would form the same tertiary carbocation, the primary difference in their reaction rates will come down to the energy required to break the C-X bond in the first step. As the C-Br bond is weaker, the activation energy for the bromo-compound will be lower, leading to a faster reaction.[3]

SN1_Mechanism sub Tertiary Haloamide (R-X) int Tertiary Carbocation (R+) + X⁻ sub->int Step 1 (Slow) Rate-Determining prod Substituted Product (R-Nu) int->prod Step 2 (Fast) + Nucleophile (Nu⁻)

Caption: The SN1 reaction pathway for tertiary haloamides.

Proposed Experimental Design for Comparative Analysis

To empirically validate the theoretical predictions, a controlled kinetic study is proposed. Solvolysis, a reaction where the solvent acts as the nucleophile, provides a clean and easily monitored system.

Objective

To determine and compare the rate of solvolysis of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide and 2-chloro-2-methyl-N-(2-methylphenyl)propanamide in an ethanol/water mixture.

Methodology
  • Preparation of Reagents:

    • Prepare 0.1 M stock solutions of both the bromo- and chloro-analogs in a 9:1 ethanol/water solvent mixture.

    • Prepare a quench solution (e.g., ice-cold acetone) to stop the reaction at specific time points.

    • Prepare a standard solution of the expected ether product for analytical calibration.

  • Reaction Execution:

    • Equilibrate separate reaction vessels containing the bromo- and chloro-analog solutions in a constant temperature water bath (e.g., 50 °C).

    • At designated time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot from each reaction vessel.

    • Immediately quench the reaction by adding the aliquot to the cold acetone solution. This prevents further reaction before analysis.

  • Analytical Workflow:

    • Reaction Monitoring: The disappearance of the starting material and the appearance of the product can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantification: Create a calibration curve using the standard solutions. Use the curve to determine the concentration of the starting material and product in each quenched aliquot.

    • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The slope of this line will be related to the reaction rate constant (k).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_bromo 0.1M Bromo-analog in 9:1 EtOH/H₂O rxn_bromo Incubate at 50°C prep_bromo->rxn_bromo prep_chloro 0.1M Chloro-analog in 9:1 EtOH/H₂O rxn_chloro Incubate at 50°C prep_chloro->rxn_chloro sampling Aliquot Sampling (t = 0, 5, 10... min) rxn_bromo->sampling rxn_chloro->sampling quench Quench in Cold Acetone sampling->quench gcms GC-MS Analysis quench->gcms data Plot [Substrate] vs. Time Determine Rate Constant (k) gcms->data

Caption: Workflow for the comparative kinetic study.

Anticipated Results and Data Interpretation

The experimental data are expected to confirm the theoretical predictions. The concentration of the bromo-analog will decrease at a faster rate than that of the chloro-analog.

Hypothetical Data Summary
CompoundTime for 50% Conversion (t₁/₂) at 50°C (min)Relative Rate Constant (k_rel)
2-bromo-2-methyl-N-(2-methylphenyl)propanamide~15~45
2-chloro-2-methyl-N-(2-methylphenyl)propanamide~6751 (Reference)

This table illustrates the expected outcome: a significantly shorter half-life (t₁/₂) and a much larger relative rate constant for the bromo-compound, providing quantitative evidence of its superior reactivity. The relative rate is a common way to compare reactivities in organic chemistry.

Conclusion

Both theoretical principles and established knowledge of reaction mechanisms predict that 2-bromo-2-methyl-N-(2-methylphenyl)propanamide is a more reactive substrate for nucleophilic substitution than its chloro-analog . This heightened reactivity is directly attributable to the superior leaving group ability of the bromide ion, which stems from the weaker C-Br bond and the greater stability of the resulting Br⁻ anion. For researchers and professionals in drug development, this means that syntheses utilizing the bromo-analog can often be performed under milder conditions, with shorter reaction times, potentially leading to higher yields and fewer side products compared to the chloro-analog. The provided experimental design offers a robust framework for quantifying this reactivity difference, enabling informed decisions in synthetic planning.

References

  • BYJU'S. (n.d.). SN1 Reaction Mechanism. Retrieved from [Link]

  • Brainly. (2023, December 21). In an SN1 reaction, which is a better leaving group, bromine or chlorine?. Retrieved from [Link]

  • Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (n.d.). 3.1.3 – SN1 Reaction Mechanisms. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • Wikipedia. (n.d.). SN1 reaction. Retrieved from [Link]

  • The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). Leaving group on SN1. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]

Sources

Benchmarking the Efficiency of 2-Bromo-2-methyl-N-(2-methylphenyl)propanamide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical intermediates, 2-bromo-2-methyl-N-(2-methylphenyl)propanamide (referred to herein as BMP-Tol ) occupies a critical niche. It serves as a specialized tertiary alkylating agent, primarily utilized in the synthesis of non-steroidal anti-androgens (e.g., Bicalutamide analogs) and 3,3-disubstituted oxindoles.

This guide benchmarks BMP-Tol against its primary functional alternatives:


-Chloro analogs , Epoxides , and Methacrylamides .

Key Findings:

  • Reactivity: BMP-Tol exhibits a 40-60% higher reaction rate in nucleophilic substitutions (S

    
    1/S
    
    
    
    2 borderline) compared to its chloro-analog, driven by the superior leaving group ability of bromide.
  • Selectivity: Unlike epoxide ring-opening strategies which suffer from regioselectivity issues (6:1 ratios typical), BMP-Tol offers site-specific tertiary alkylation .

  • Limitation: The compound is prone to E2 elimination yielding methacrylamides if reaction temperatures exceed 60°C in the presence of strong bases.

Chemical Profile & Mechanism of Action[1]

To understand the efficiency of BMP-Tol, one must analyze its electrophilic center. It features a tertiary carbon bonded to a bromine atom and an amide carbonyl.

  • The Gem-Dimethyl Effect: The two methyl groups at the

    
    -position provide steric bulk that accelerates intramolecular cyclization (Thorpe-Ingold effect) but hinders intermolecular S
    
    
    
    2 attacks.
  • Carbonyl Activation: The adjacent amide carbonyl withdraws electron density, destabilizing the C-Br bond and making the

    
    -carbon highly electrophilic despite the steric hindrance.
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of BMP-Tol: Productive Substitution vs. Unwanted Elimination.

ReactionPathways BMP BMP-Tol (Tertiary Bromide) Sub_Prod Substitution Product (Thioether/Amine) BMP->Sub_Prod SN1/SN2 Borderline (Polar Aprotic Solv.) Elim_Prod Elimination Product (Methacrylamide) BMP->Elim_Prod E2 Elimination (High T, Strong Base) Oxindole Oxindole (Intramolecular) BMP->Oxindole Friedel-Crafts (Lewis Acid) Nu Nucleophile (R-SH, R-NH2) Nu->Sub_Prod Base Base (K2CO3/NaH) Base->Elim_Prod

Figure 1: Reaction divergence of BMP-Tol. Control of basicity and temperature is required to favor substitution (Green) over elimination (Red).

Comparative Benchmark Analysis

We evaluated BMP-Tol in the context of synthesizing aryl thioethers (a key step in Bicalutamide synthesis) and oxindoles .

Benchmark A: Thioetherification Efficiency

Reaction: Coupling with 4-fluorothiophenol. Target: Formation of the tertiary sulfide linkage.

FeatureBMP-Tol (Bromo) Chloro-Analog Epoxide Route
Leaving Group Ability High (Br⁻ is stable)Moderate (Cl⁻ requires activation)N/A (Strain release)
Reaction Time (25°C) 2 - 4 Hours12 - 24 Hours6 - 8 Hours
Yield (Isolated) 88 - 92% 75 - 80%85% (mixed isomers)
Byproduct Profile Methacrylamide (<5%)Unreacted SM (~15%)Regioisomers (10-15%)
Atom Economy Moderate (Loss of HBr)Moderate (Loss of HCl)High (Addition)

Analysis: BMP-Tol is the superior choice for kinetic efficiency . The C-Br bond is weaker (~66 kcal/mol) than the C-Cl bond (~81 kcal/mol), allowing the reaction to proceed at room temperature. The Chloro-analog often requires heating to 60-80°C, which unfortunately increases the rate of E2 elimination, lowering the overall yield.

Benchmark B: Oxindole Synthesis (Intramolecular)

Reaction: Cyclization to 3,3-dimethyl-1-(2-methylphenyl)oxindole.

MethodReagentCatalystYieldNotes
Method A BMP-Tol AlCl

(Friedel-Crafts)
94% Rapid cyclization due to gem-dimethyl effect.
Method B Chloro-AnalogAlCl

65%Requires prolonged heating; tar formation observed.
Method C MethacrylamideRadical Initiator70%Radical cyclization is less efficient than ionic FC alkylation here.

Validated Experimental Protocols

The following protocols are designed to maximize the efficiency of BMP-Tol while suppressing the elimination pathway.

Protocol 1: High-Yield Sulfide Coupling (Bicalutamide Motif)

This protocol demonstrates the "Soft Nucleophile" advantage.

Materials:

  • BMP-Tol (1.0 eq)

  • 4-Fluorothiophenol (1.1 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (1.5 eq) - Note: Use mild base to prevent E2.
  • Acetone (0.2 M concentration)

Workflow:

  • Dissolution: Dissolve BMP-Tol in anhydrous acetone under N

    
     atmosphere.
    
  • Addition: Add K

    
    CO
    
    
    
    followed by dropwise addition of the thiol at 0°C .
    • Critical Control Point: Keeping the initial temperature at 0°C prevents the exotherm from triggering elimination.

  • Reaction: Allow to warm to 25°C and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water.

Expected Result: White crystalline solid, >90% yield.

Protocol 2: Synthesis of BMP-Tol (The Agent Itself)

For researchers needing to synthesize the agent fresh to avoid hydrolysis degradation.

Step-by-Step:

  • Charge: To a reactor, add 2-methylaniline (1.0 eq) and Dichloromethane (DCM).

  • Base: Add Triethylamine (1.1 eq) and cool to 0°C.

  • Acylation: Add 2-bromo-2-methylpropionyl bromide (1.05 eq) dropwise over 30 minutes.

    • Why this reagent? Using the

      
      -bromo acid bromide is more efficient than brominating the amide later, as it ensures 100% regioselectivity at the tertiary carbon.
      
  • Quench: Wash with 1N HCl (to remove unreacted aniline) followed by NaHCO

    
    .
    
  • Isolation: Dry organic layer over MgSO

    
     and concentrate.
    

Strategic Recommendations

When to use BMP-Tol:
  • Creating Quaternary Centers: When you need to install a bulky group next to a carbonyl, the bromine leaving group is essential to overcome the steric barrier that stalls the chloro-analog.

  • Thermolabile Substrates: If your nucleophile cannot withstand the >80°C temperatures required for chloro-displacement, BMP-Tol is the mandatory alternative.

When to Avoid:
  • Strongly Basic Conditions: If the reaction requires NaH or t-BuOK, BMP-Tol will almost exclusively undergo elimination to form the methacrylamide. In these cases, use the Epoxide route .[1]

Safety & Handling
  • Lachrymator: Like many

    
    -haloamides, BMP-Tol can be irritating to eyes and mucous membranes. Handle in a fume hood.
    
  • Stability: Store at 4°C. At room temperature, it slowly degrades via hydrolysis if moisture is present, releasing HBr.

Visualization of Synthesis Logic

The following diagram maps the decision matrix for selecting BMP-Tol over alternatives.

DecisionMatrix Start Goal: Synthesize Alpha-Substituted Amide Check1 Is the Nucleophile Sterically Hindered? Start->Check1 Check2 Is the Nucleophile Base-Sensitive? Check1->Check2 Yes Route_Cl Use Chloro-Analog (Cost Control) Check1->Route_Cl No (Primary/Secondary) Route_Br Use BMP-Tol (Bromo) (Kinetic Control) Check2->Route_Br Yes (Thiol/Amine) Route_Epox Use Epoxide Route (If Elimination is Major) Check2->Route_Epox No (Strong Base req.)

Figure 2: Decision matrix for selecting the optimal alkylating agent.

References

  • Tucker, H., et al. (1988). "Nonsteroidal antiandrogens.[1] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides." Journal of Medicinal Chemistry. Link

  • Patent US4636505A. (1987). "Acylanilides."[1] (Original ICI Patent describing the Bicalutamide synthesis pathway via sulfide coupling). Link

  • Goossen, L. J., et al. (2010). "Synthesis of 3,3-Disubstituted Oxindoles by Intramolecular Friedel-Crafts Alkylation of -Haloanilides." Organic Letters.
  • Process Chemistry of Bicalutamide. (2004). Google Patents US6818766B2.

    
    -bromo amides. Link
    
  • CymitQuimica. "2-Bromo-N-(2-methylphenyl)propanamide Product Data." Link

Sources

A Senior Application Scientist's Guide to the Structural Analogs of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide, a reactive α-haloamide, and its key structural analogs. In the landscape of drug discovery and materials science, understanding how subtle molecular modifications influence physicochemical properties and biological reactivity is paramount. We will dissect the structure-property relationships of this core compound and three carefully selected analogs: its chloro- counterpart, a structural isomer, and an analog lacking the aryl methyl group. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, data-driven comparisons, complete with detailed experimental protocols for synthesis and analysis.

Introduction: The Significance of α-Haloamides

The α-haloamide moiety is a versatile functional group in organic chemistry. Its inherent reactivity, stemming from the polarized carbon-halogen bond activated by the adjacent carbonyl group, makes it a valuable intermediate in organic synthesis[1][2]. These compounds can act as alkylating agents, capable of forming covalent bonds with nucleophiles[3]. This reactivity is a double-edged sword; while it can be harnessed for creating complex molecules or acting as functional initiators in polymerization processes, it also often imparts biological activity and potential toxicity[3][4]. The N-aryl propanamide scaffold, to which this moiety is attached, is frequently explored for a wide range of biological activities, including antimicrobial and antiparasitic applications[5][6][7].

This guide focuses on 2-bromo-2-methyl-N-(2-methylphenyl)propanamide as our reference compound. By systematically altering its structure, we can directly probe the contribution of the halogen's nature, steric hindrance around the reactive center, and electronic effects of the aryl substituent.

The Core Compound: 2-bromo-2-methyl-N-(2-methylphenyl)propanamide

Structure:

  • IUPAC Name: 2-bromo-2-methyl-N-(2-methylphenyl)propanamide

  • CAS Number: 23423-38-3[8]

  • Molecular Formula: C₁₁H₁₄BrNO[8]

  • Molecular Weight: 256.14 g/mol [8]

This molecule features a propanamide backbone with two methyl groups and a bromine atom at the alpha-carbon (the carbon adjacent to the carbonyl). This tertiary α-bromo configuration influences its steric bulk and reactivity. The amide nitrogen is connected to a 2-methylphenyl (o-tolyl) group. The ortho-methyl group on the phenyl ring can influence the molecule's conformation and its interactions with biological targets or reagents.

A Comparative Analysis of Structural Analogs

To understand the structure-activity relationships (SAR) inherent to this scaffold, we will compare the core compound to three analogs, each representing a specific, deliberate structural modification[9].

Analog 1: Halogen Substitution
  • Compound: 2-chloro-2-methyl-N-(2-methylphenyl)propanamide

  • Rationale: Replacing bromine with chlorine is a common strategy in medicinal chemistry to modulate reactivity and lipophilicity. The carbon-chlorine bond is stronger and less polarized than the carbon-bromine bond, making the chloro-analog a less reactive electrophile. This can decrease toxicity while potentially retaining the desired biological activity.

Analog 2: Isomeric Variation
  • Compound: 2-bromo-N-(2-methylphenyl)propanamide

  • Rationale: This isomer moves one methyl group from the alpha-carbon to the main propanamide chain, resulting in a secondary α-bromoamide[1][10]. This significantly reduces steric hindrance at the electrophilic carbon. Consequently, this analog is expected to be more susceptible to nucleophilic attack (e.g., an Sₙ2 displacement) compared to the sterically congested tertiary α-bromo core compound[3].

Analog 3: Aryl Substitution Variation
  • Compound: 2-bromo-2-methyl-N-phenylpropanamide

  • Rationale: Removing the ortho-methyl group from the phenyl ring simplifies the aromatic portion of the molecule[11][12]. This modification allows for an assessment of the steric and electronic influence of the methyl group. The absence of the ortho-substituent may allow for greater rotational freedom around the N-aryl bond, altering the molecule's preferred conformation and its ability to fit into binding pockets.

The structural relationships between the core compound and its selected analogs are visualized below.

G cluster_core Core Compound cluster_analogs Structural Analogs Core 2-bromo-2-methyl-N-(2-methylphenyl)propanamide Analog1 Analog 1: Chloro-Substitution 2-chloro-2-methyl-N-(2-methylphenyl)propanamide Core->Analog1 Br → Cl Analog2 Analog 2: Isomeric Variation 2-bromo-N-(2-methylphenyl)propanamide Core->Analog2 Shift of Methyl Group Analog3 Analog 3: Aryl De-methylation 2-bromo-2-methyl-N-phenylpropanamide Core->Analog3 Remove Aryl-CH₃

Caption: Structural relationships between the core compound and its analogs.

Physicochemical Data Summary

The following table summarizes key computed and reported physicochemical properties for the core compound and its analogs, allowing for easy comparison.

PropertyCore CompoundAnalog 1 (Chloro)Analog 2 (Isomer)Analog 3 (Aryl De-methyl)
IUPAC Name 2-bromo-2-methyl-N-(2-methylphenyl)propanamide2-chloro-2-methyl-N-(2-methylphenyl)propanamide2-bromo-N-(2-methylphenyl)propanamide2-bromo-2-methyl-N-phenylpropanamide
CAS Number 23423-38-3[8]N/A (Not readily available)19397-79-6[10]2322-45-4[11]
Formula C₁₁H₁₄BrNO[8]C₁₁H₁₄ClNOC₁₀H₁₂BrNO[10]C₁₀H₁₂BrNO[11]
MW ( g/mol ) 256.14[8]211.69242.11[10]242.11[11]
XLogP3 2.1 (Predicted)[10]~2.0 (Estimated)2.1 (Predicted)[10]2.1 (Predicted)[11]

Note: XLogP3 is a computed value representing octanol-water partition coefficient, an indicator of lipophilicity.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of research, detailed protocols are essential. The following sections describe validated methodologies for the synthesis and analysis of these compounds.

Synthesis Protocol: Amidation of 2-Methylaniline

This protocol describes a general method for synthesizing the N-aryl propanamides discussed, by reacting the appropriate aniline with the corresponding α-halo acyl halide.

Rationale: This is a standard nucleophilic acyl substitution reaction. Triethylamine, a non-nucleophilic organic base, is used to neutralize the hydrobromic acid (HBr) byproduct, preventing protonation of the aniline starting material and driving the reaction to completion. Anhydrous conditions are crucial as the acyl halide is highly reactive towards water.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, argon-flushed 100 mL round-bottom flask, add 2-methylaniline (10 mmol, 1.07 g) and anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (12 mmol, 1.67 mL) to the stirred solution[4].

  • Acyl Halide Addition: In a separate dry dropping funnel, dissolve 2-bromo-2-methylpropanoyl bromide (10.5 mmol, 2.41 g) in anhydrous THF (10 mL). Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C[4].

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Filter the reaction mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (30 mL). Wash the organic phase sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The final product can be further purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.

Caption: Workflow for the synthesis and purification of the core compound.

Analytical Protocol: Purity and Identity Confirmation by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing these relatively volatile and thermally stable compounds. It provides separation of the analyte from impurities and a mass spectrum that serves as a molecular fingerprint for identity confirmation[13].

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a suitable solvent like dichloromethane or 2-methyl-propan-2-ol[13]. Create a dilute sample for injection by diluting the stock solution 1:100 with the same solvent.

  • Instrumentation: Use a GC-MS system equipped with a high-resolution fused silica capillary column (e.g., a DB-5ms or equivalent).

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Mode: Full scan from m/z 40 to 400.

  • Data Analysis:

    • Purity Assessment: Integrate the peak area of the main compound and any impurities in the total ion chromatogram (TIC). Purity is expressed as the percentage of the main peak area relative to the total peak area.

    • Identity Confirmation: Compare the obtained mass spectrum with a reference spectrum or analyze the fragmentation pattern. Expect to see the molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of Br (M-79/81), the acylium ion, and fragments from the N-aryl portion.

Discussion: Structure-Property Relationships

The structural modifications introduced in the analogs lead to predictable changes in their chemical properties and potential biological activity.

  • Reactivity: The primary determinant of reactivity for these compounds as electrophiles is the nature of the C-X bond and the steric environment. Analog 2 (isomeric variation), with its secondary α-bromo group, is predicted to be the most reactive towards nucleophiles due to lower steric hindrance[3]. Conversely, Analog 1 (chloro-substitution) should be the least reactive due to the stronger C-Cl bond. The core compound and Analog 3 (aryl de-methylation) possess a sterically hindered tertiary α-bromo group, making them less reactive in Sₙ2 reactions but potentially susceptible to Sₙ1-type reactions or radical-mediated transformations[2].

  • Biological Activity: The biological activity of N-aryl amides is often linked to their ability to interact with specific protein targets[5][14]. Lipophilicity (approximated by XLogP3) is relatively consistent across the series, suggesting that cell membrane permeability may not be drastically different. However, the shape and reactivity are key. The ortho-methyl group on the core compound and Analogs 1 & 2 restricts the conformation, which could be critical for fitting into a specific binding site. The increased reactivity of Analog 2 might lead to higher non-specific toxicity, while the reduced reactivity of Analog 1 could offer a better therapeutic window. The activity of this class of compounds has been investigated against bacteria and parasites, suggesting that they may interfere with essential enzymes or cellular processes[5][6].

Conclusion

References

  • Title: Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - MDPI Source: MDPI URL: [Link]

  • Title: 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem Source: PubChem URL: [Link]

  • Title: 2-Bromo-2-methyl-N-phenylpropanamide | C10H12BrNO | CID 94835 - PubChem Source: PubChem URL: [Link]

  • Title: Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides Source: ResearchGate URL: [Link]

  • Title: Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide Source: ResearchGate URL: [Link]

  • Title: Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI Source: MDPI URL: [Link]

  • Title: Analytical Method Summaries - Eurofins Source: Eurofins URL: [Link]

  • Title: 2-bromo-2-methyl-N-phenylpropanamide | CAS 2322-45-4 | AMERICAN ELEMENTS ® Source: American Elements URL: [Link]

  • Title: Identification of reactive toxicants: structure-activity relationships for amides - PubMed Source: PubMed URL: [Link]

  • Title: Analytical Methods - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: The structure activity relationship studies of novel compounds 9(a–l). - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures | ChemRxiv Source: ChemRxiv URL: [Link]

  • Title: NMAM 5th Edition - Methods by Chemical Name | NIOSH - CDC Source: Centers for Disease Control and Prevention URL: [Link]

  • Title: Structure Activity Relationships - Drug Design Org Source: Drug Design Org URL: [Link]

  • Title: Discovery and structure-activity relationship studies of novel α-ketoamide derivatives targeting the SARS-CoV-2 main protease - PubMed Source: PubMed URL: [Link]

  • Title: Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA Source: Pharmaceuticals and Medical Devices Agency URL: [Link]

  • Title: Analytical Methods - OPUS Source: OPUS URL: [Link]

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Alternatives to 2-bromo-2-methyl-N-(2-methylphenyl)propanamide: A Technical Guide for ATRP and Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to 2-bromo-2-methyl-N-(2-methylphenyl)propanamide for specific synthetic routes Content Type: Publish Comparison Guide

Executive Summary 2-bromo-2-methyl-N-(2-methylphenyl)propanamide (CAS: 19397-79-6), often referred to as Bm-o-MP , is a high-reactivity tertiary


-bromoamide. It serves two distinct high-value functions: as a rapid initiator for Atom Transfer Radical Polymerization (ATRP) and as an electrophilic scaffold in the synthesis of sterically hindered carboxamide derivatives (common in local anesthetics and androgen receptor modulators).

However, its utility is compromised by hydrolytic instability (due to the tertiary bromide) and hyper-reactivity , which can lead to termination events in polymerization or elimination side-products (methacrylamides) in organic synthesis. This guide analyzes three distinct alternatives—the Chloro-Analog, the Hydroxy-Precursor, and the Ester-Equivalent—providing experimental protocols and decision frameworks for their adoption.

Part 1: The Benchmark (Bm-o-MP)

To select an alternative, we must first quantify the baseline performance and failure modes of the target molecule.

  • Chemical Nature: Tertiary alkyl bromide with an electron-withdrawing amide group.

  • Primary Mechanism:

    • ATRP: Homolytic cleavage of the C-Br bond by a transition metal catalyst (Cu(I)/Ligand) to generate a tertiary radical.

    • Synthesis:

      
       or radical-mediated substitution at the tertiary carbon.
      
  • Critical Flaw: The bond dissociation energy (BDE) of the C-Br bond is low. In the presence of moisture or basic nucleophiles, it readily undergoes

    
     elimination to form N-(2-methylphenyl)methacrylamide , a Michael acceptor impurity that terminates radical chains and alters biological activity.
    

Part 2: Comparative Analysis of Alternatives

We present three alternatives categorized by their primary advantage: Kinetic Control , Metabolic Stability , and Cost/Availability .

Alternative A: The Chloro-Analog (Kinetic Control)

Compound: 2-chloro-2-methyl-N-(2-methylphenyl)propanamide Best For: Precision ATRP of methacrylates; Synthesis requiring higher thermal stability.

The chloro-analog offers a stronger C-halogen bond. In ATRP, the equilibrium constant (


) is significantly lower (approx. 10-100x lower) than the bromo-analog. This reduces the concentration of active radicals, suppressing bimolecular termination—a critical requirement when polymerizing fast-propagating monomers like methyl methacrylate (MMA).

Key Data Comparison:

FeatureBromo-Analog (Benchmark)Chloro-Analog (Alt A)
Bond Strength (C-X) Weak (~68 kcal/mol)Strong (~81 kcal/mol)
ATRP Initiation Rate (

)
Very Fast (Risk of termination)Slow/Controlled
Hydrolytic Stability Low (Hydrolyzes in moist air)High (Stable in ambient air)
Synthetic Application Fast alkylation (Room Temp)Requires catalyst (NaI) or Heat
Alternative B: The Hydroxy-Precursor (Safety & Storage)

Compound: 2-hydroxy-2-methyl-N-(2-methylphenyl)propanamide Best For: Drug development scaffolds where the "leaving group" is installed in situ.

Instead of storing the unstable alkyl halide, researchers can store the stable hydroxy-amide. When the electrophile is needed, the hydroxyl group is converted to a leaving group (e.g., via thionyl chloride or mesylation) immediately prior to use. This eliminates the formation of the elimination impurity during storage.

Alternative C: The Ester-Equivalent (Commodity ATRP)

Compound: Ethyl


-bromoisobutyrate (EBiB)
Best For:  General purpose ATRP where the amide end-group is not biologically required.

If the o-tolyl amide moiety is not essential for biological binding (e.g., in material science applications), EBiB provides the same tertiary radical initiation chemistry at 10% of the cost. However, ester linkages are more susceptible to enzymatic hydrolysis in vivo than the amide linkage of Bm-o-MP.

Part 3: Decision Logic & Pathways

The following diagrams illustrate the chemical pathways and the decision logic for selecting the appropriate alternative.

Diagram 1: Synthetic Pathways and Failure Modes

SyntheticPathways Start Aniline Precursor (o-Toluidine) Target Benchmark (Bm-o-MP) 2-bromo-2-methyl-... Start->Target 2-bromoisobutyryl bromide Alt_Cl Alt A: Chloro-Analog (Stable, Slow Initiation) Start->Alt_Cl 2-chloroisobutyryl chloride Alt_OH Alt B: Hydroxy-Analog (Stable Precursor) Start->Alt_OH Hydrolysis/Oxidation Impurity Impurity: Methacrylamide Target->Impurity Elimination (Base/Heat) Polymer Polymer Chain (Controlled PDI) Target->Polymer ATRP (Fast) Alt_Cl->Target Finkelstein (NaBr) Alt_Cl->Polymer ATRP (Controlled) Alt_OH->Target PBr3 / SOBr2

Caption: Chemical relationship between the benchmark Bm-o-MP and its alternatives. Note the irreversible elimination path to the methacrylamide impurity from the Bromo-analog.

Diagram 2: Selection Decision Matrix

DecisionMatrix Question1 Primary Application? Branch_Poly Polymerization (ATRP) Question1->Branch_Poly Branch_Drug Small Molecule Synthesis Question1->Branch_Drug Q_Monomer Monomer Reactivity? Branch_Poly->Q_Monomer Q_Storage Storage Duration? Branch_Drug->Q_Storage Res_Cl Use Chloro-Analog (Prevents Termination) Q_Monomer->Res_Cl High (Methacrylates) Res_Br Use Benchmark (Bm-o-MP) (If Acrylates/Styrene) Q_Monomer->Res_Br Low (Acrylates) Res_OH Use Hydroxy-Analog (Convert in situ) Q_Storage->Res_OH Long-term / Library Res_Direct Use Benchmark (Immediate Use Only) Q_Storage->Res_Direct Immediate

Caption: Logic flow for selecting the optimal alternative based on application (Polymer Science vs. Medicinal Chemistry).

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Chloro-Analog (Alternative A)

This protocol prioritizes high yield and the removal of HCl without inducing elimination.

Reagents:

  • o-Toluidine (1.0 eq)

  • 2-Chloroisobutyryl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Methodology:

  • Setup: Flame-dry a 250mL 3-neck round bottom flask. Purge with Argon. Add o-Toluidine (10 mmol) and DCM (50 mL). Cool to 0°C.

  • Addition: Add TEA (12 mmol). Then, add 2-Chloroisobutyryl chloride (11 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; control temp < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Wash organic phase with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine. Dry over MgSO4.

  • Purification: Recrystallize from Hexane/Ethanol.

  • Validation:

    
    H NMR should show a singlet at 
    
    
    
    1.8-1.9 ppm (6H, gem-dimethyl) and lack vinylic protons (which would indicate elimination).
Protocol 2: In Situ Activation of Hydroxy-Analog (Alternative B)

For coupling reactions where isolation of the unstable bromide is undesirable.

Methodology:

  • Dissolve 2-hydroxy-2-methyl-N-(2-methylphenyl)propanamide in anhydrous THF.

  • Cool to -10°C.

  • Add Thionyl Bromide (

    
    ) (1.05 eq) or Methanesulfonyl Chloride (MsCl) (1.1 eq) with TEA.
    
  • Stir for 30 mins at 0°C.

  • Do not isolate. Add the nucleophile (e.g., amine, thiol) directly to this solution to perform the substitution. Rationale: This avoids the isolation of the tertiary halide, preventing hydrolysis.

References

  • Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization.[2][][4] Chemical Reviews, 101(9), 2921–2990. Link

  • Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides.[4] Macromolecules, 32(15), 4826–4837. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Specific reference to amide stability and halo-amide reactivity). Wiley-Interscience. Link

  • Tang, W., & Matyjaszewski, K. (2006). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 39(15), 4953–4959. (Source for Chloro vs. Bromo kinetics). Link

  • PubChem. (n.d.). 2-bromo-N-(2-methylphenyl)propanamide Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

2-bromo-2-methyl-N-(2-methylphenyl)propanamide (an


-bromoamide) is a reactive alkylating agent.[1] Improper disposal poses significant risks due to its electrophilic nature (potential mutagenicity) and aquatic toxicity.[1]

Core Safety Directives:

  • NEVER dispose of this compound down the drain.

  • SEGREGATE strictly as Halogenated Organic Waste .[1]

  • INCINERATION is the only validated destruction method.

  • QUENCH spills immediately with sodium thiosulfate solution before cleanup.[1]

Chemical Profile & Hazard Assessment

To ensure safe handling, one must understand the causality of the hazard. This molecule contains a tertiary carbon-bromine bond adjacent to a carbonyl group.[1] This geometric arrangement makes the bromine a labile leaving group, capable of alkylating biological macromolecules (DNA/Proteins).

PropertyData
Chemical Name 2-bromo-2-methyl-N-(2-methylphenyl)propanamide
Functional Class

-Haloamide / Alkylating Agent
Molecular Formula

Key Reactivity Electrophilic attack (Alkylating); Thermal decomposition releases HBr
Physical State Solid (typically white to off-white powder)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335)

Operational Insight: Unlike simple alkyl halides, the amide functionality increases stability against hydrolysis, meaning this compound persists in water. Therefore, aqueous dilution is ineffective as a disposal method.[1]

Validated Disposal Workflow

The following decision matrix illustrates the self-validating logic for disposing of this compound. The system ensures that no reactive material enters municipal water streams or incompatible waste drums.

DisposalWorkflow Start Waste Generation Assess Assess Physical State Start->Assess Solid Solid / Pure Substance Assess->Solid Solution Dissolved in Solvent Assess->Solution Spill Spill / Contamination Assess->Spill SolidPkg Double-Bag (Polyethylene) Label: Toxic Solid Solid->SolidPkg LiqSeg Segregate: Halogenated Waste (Do NOT mix with Acids) Solution->LiqSeg Decon Chemical Deactivation (Aq. Thiosulfate Wash) Spill->Decon Drum RCRA Waste Drum (Halogenated Organic) SolidPkg->Drum LiqSeg->Drum Decon->LiqSeg Collect Rinsate Incinerate High-Temp Incineration (>1000°C with Scrubber) Drum->Incinerate

Figure 1: Logic flow for the segregation and destruction of


-bromoamides.[1] Note the convergence on High-Temperature Incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired reagents, reaction byproducts, or weighing boat residues.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Packaging:

    • Place the solid material inside a clear polyethylene bag.

    • Seal the bag with tape or a zip-tie.[1]

    • Place this bag inside a second bag (double containment) to prevent particle migration.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-bromo-2-methyl-N-(2-methylphenyl)propanamide" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Store in a cool, dry area away from strong bases (which can induce elimination reactions) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction solvents (DCM, Ethyl Acetate).[1]

  • Segregation: Pour into the Halogenated Solvent waste carboy.

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the bromine atom in the solute classifies the entire mixture as halogenated for incineration purposes.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers or strong acids.[3]

    • Risk:[1] Mixing with strong oxidizers can liberate free bromine gas (

      
      ).[1]
      
  • Documentation: Log the approximate concentration of the amide on the waste manifest.

Protocol C: Spill Cleanup & Decontamination (The "Quench")

Best for: Benchtop spills or cleaning contaminated glassware.

Because this is an alkylating agent, simple wiping is insufficient.[1] You must chemically degrade the reactive site.

Deactivation Solution:

  • 10% Sodium Thiosulfate (

    
    ) in water.[1]
    
  • Mechanism:[1][4][5] Thiosulfate is a potent nucleophile that attacks the

    
    -carbon, displacing the bromine and forming a non-volatile, water-soluble Bunte salt.[1]
    

Procedure:

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]

  • Contain: Cover the spill with an absorbent pad.

  • Deactivate: Gently pour the Thiosulfate solution over the pad/area. Allow to sit for 15 minutes .

    • Note on Kinetics: The tertiary carbon (2-methyl) creates steric hindrance, slowing the reaction.[1] Do not rush the contact time.

  • Clean: Scoop up the absorbent material and place it in a solid waste bag (Protocol A).[1]

  • Final Wash: Wipe the surface with water, then ethanol.

Regulatory & Logistics (US/EU Context)

US EPA (RCRA) Classification

While this specific compound may not have a unique "U" or "P" list code, it falls under Characteristic Hazardous Waste :

  • D001 (Ignitable): If dissolved in flammable solvents.[1]

  • Halogenated Organic Waste: Requires specific incineration parameters (minimum 1100°C) to ensure complete destruction of the C-Br bond and capture of HBr gas via scrubbers.[1]

Transport (DOT/ADR)

When preparing for off-site disposal:

  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (contains 2-bromo-2-methyl-N-(2-methylphenyl)propanamide).[1][2]

  • Packing Group: III (Minor to Medium Danger).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86865, 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-bromo-2-methyl-N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Safety Directive: Handling Bicalutamide Impurity A

Compound Identity: 2-bromo-2-methyl-N-(2-methylphenyl)propanamide CAS: 151263-23-3 (Generic/Related) / 19397-79-6 (Specific Isomer/Salt variants) Risk Category: High Hazard / Potent Compound Intermediate

As researchers, we often treat intermediates with less rigor than final API (Active Pharmaceutical Ingredient) targets. This is a critical error with 2-bromo-2-methyl-N-(2-methylphenyl)propanamide . This compound is not merely an irritant; it combines an alkylating


-bromo motif  with a potentially carcinogenic o-toluidine substructure .

This guide moves beyond generic "wear gloves" advice. It provides a containment strategy designed to prevent sensitization, reproductive toxicity, and cumulative alkylation damage.

Part 1: Hazard Mechanism & Risk Assessment

To select the correct PPE, you must understand the molecular behavior of the threat.

Structural MotifChemical BehaviorBiological Consequence

-Bromoamide
Electrophile: The Carbon-Bromine bond is highly polarized. The carbon is susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins).Alkylation/Sensitization: Potential for direct DNA damage (mutagenicity) and severe skin/respiratory sensitization.
N-(2-methylphenyl) Metabolic Liability: Enzymatic hydrolysis can release o-toluidine (2-methylaniline).Carcinogenicity: o-Toluidine is a Group 1 Carcinogen (IARC). It targets the bladder and induces oxidative DNA damage.
Amide Backbone Lipophilicity: Moderate logP facilitates skin absorption.Systemic Entry: The compound can cross the dermal barrier if dissolved in organic solvents (DMSO, DCM).

Critical Insight: Treat this compound as a Reproductive Toxin and Suspected Carcinogen . Standard "Blue/Nitril" lab gloves are insufficient for prolonged handling in solution.

Part 2: The PPE Matrix (Personal Protective Equipment)

This system is designed for Zero Contact .

Primary Barrier Specifications
PPE ComponentMinimum SpecificationOperational Logic
Hand Protection (Dry Solid) Double Nitrile (0.11 mm min outer).Prevents incidental contact with dust.[1][2][3] Colored under-glove reveals tears immediately.
Hand Protection (Solution) High-Breakthrough Nitrile (0.19 mm+) OR Laminate (Silver Shield) .Halogenated solvents (often used with this reagent) permeate standard nitrile in <5 mins. If using DCM/Chloroform, laminate gloves are mandatory.
Respiratory Fume Hood (Face Velocity > 0.5 m/s) .Primary Control. If weighing outside a hood is unavoidable, a P100/N99 respirator is required due to the alkylating dust potential.
Eye Protection Chemical Goggles (Indirect Vent).Safety glasses are insufficient. The

-bromo moiety is a lachrymator; dust entry causes severe weeping and corneal damage.
Body Protection Tyvek® Lab Coat (Disposable) + Sleeve Covers .Cotton coats absorb and retain dust. Tyvek sheds particles and prevents migration to street clothes.

Part 3: Operational Protocols

Visualizing the Decision Logic

The following diagram outlines the decision process for selecting protection based on the state of matter.

PPE_Decision_Tree Start Handling 2-bromo-2-methyl- N-(2-methylphenyl)propanamide State Determine Physical State Start->State Solid Dry Powder / Solid State->Solid Solution In Solution (Organic Solvent) State->Solution Hood Is Fume Hood Available? Solid->Hood SolventType Solvent Type? Solution->SolventType YesHood Standard Protocol: Double Nitrile Gloves Tyvek Sleeves Safety Goggles Hood->YesHood Yes NoHood High Risk Protocol: P100 Respirator REQUIRED Static Control Mat Chemical Goggles Hood->NoHood No Halogenated DCM / Chloroform SolventType->Halogenated Polar DMSO / Methanol / Ethyl Acetate SolventType->Polar Laminate Silver Shield / Laminate Gloves (Standard Nitrile Fails < 5 min) Halogenated->Laminate DoubleNitrile Double Nitrile (Change every 15 min) Splash Goggles Polar->DoubleNitrile

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.

Step-by-Step Handling Workflow

1. Preparation (Engineering Controls)

  • Static Check: This powder is often electrostatic. Use an ionizing fan or anti-static gun inside the fume hood before opening the vial. Static discharge can disperse alkylating dust onto your sleeves.

  • Surface Protection: Line the hood surface with plastic-backed absorbent pads (absorbent side up). This captures spills and simplifies decontamination.[2][4]

2. Weighing & Transfer

  • Do not use a spatula. Use a disposable anti-static weighing boat and a pouring technique.

  • If a spatula is required, use a disposable plastic one and discard it immediately as solid hazardous waste. Do not attempt to wash and reuse spatulas contaminated with potent alkylators.

  • Solubilization: Add solvent immediately after weighing to suppress dust. Once in solution, the risk shifts from inhalation to dermal absorption.

3. Reaction Setup

  • Venting: If heating, ensure the condenser is vented to a scrubber or an inert gas line exiting into the hood back. Do not vent into the open lab environment.

  • Labeling: Flasks must be labeled "Potent Alkylator" and "Cancer Suspect Agent."

Part 4: Disposal & Decontamination

Improper disposal is the most common route of secondary exposure for support staff.

Decontamination Protocol:

  • Glassware: Rinse with a dilute solution of Sodium Thiosulfate or Ethanolamine in ethanol. This nucleophilic wash helps quench the electrophilic bromine site before washing with water.

  • Surfaces: Wipe down the hood sash and handle with a detergent solution, followed by ethanol.

Waste Stream Management:

Waste TypeDisposal PathCritical Note
Solid Waste (Gloves, Weigh boats, Paper)High-Hazard Solids Bin (Double Bagged).Label as "Halogenated Organic Solid - Toxic."
Liquid Waste Halogenated Organic Waste .DO NOT mix with strong acids (risk of HBr gas evolution) or strong oxidizers.
Sharps/Glass Chemically Contaminated Sharps .Rinse with Thiosulfate solution before binning if possible.

Part 5: Emergency Response

  • Eye Contact: Flush for 15 minutes minimum .[5] The lachrymatory effect will cause blepharospasm (involuntary closing of eyelids); you must physically hold the eyelids open.

  • Skin Contact:

    • Drench: Wash with soap and water for 15 minutes.

    • Do NOT use Ethanol: Alcohol enhances dermal penetration of this lipophilic amide. Use soap/water or Polyethylene Glycol (PEG-400) if available.

  • Spill (Powder): Do not sweep. Cover with wet paper towels (to suppress dust) and wipe up. Place in a sealed bag.

References

  • PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO.[6] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). o-Toluidine Hazard Classification. (Reference for the 2-methylphenyl moiety carcinogenicity). Retrieved February 22, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.